1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYTYIOYCWGXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640878 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082065-98-2 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a validated synthetic pathway via the Vilsmeier-Haack reaction, and its emerging applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to participate in a wide range of biological interactions, leading to a diverse array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The strategic functionalization of the pyrazole ring is a key approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-98-2) is a bifunctional molecule that combines the versatile pyrazole core with a reactive aldehyde group and a flexible hydroxyethyl side chain. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The hydroxyethyl group can influence solubility, provide a site for further derivatization, and potentially engage in hydrogen bonding interactions with biological targets.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1082065-98-2 | [2][3] |
| Molecular Formula | C₆H₈N₂O₂ | [2][3] |
| Molecular Weight | 140.14 g/mol | [2][3] |
| Appearance | Solid (predicted) | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A Strategic Approach
The introduction of a formyl group at the C4 position of the pyrazole ring is most effectively achieved through the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich pyrazole ring.[6]
However, the presence of a free hydroxyl group in the starting material, 1-(2-hydroxyethyl)pyrazole, can lead to undesired side reactions under the strongly acidic conditions of the Vilsmeier-Haack reaction. A notable side reaction is the substitution of the hydroxyl group with a chlorine atom.[4] To circumvent this, a protection-formylation-deprotection strategy is the most logical and field-proven approach. A similar strategy has been successfully employed for the synthesis of the related compound, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[7]
Proposed Synthetic Pathway
The proposed three-step synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is outlined below. This pathway prioritizes selectivity and yield by protecting the reactive hydroxyl group prior to the formylation step.
Caption: Proposed three-step synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology based on established chemical principles for the synthesis of pyrazole-4-carbaldehydes.
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyethyl)pyrazole (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(2-acetoxyethyl)pyrazole.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF) (3-4 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 1-(2-acetoxyethyl)pyrazole (1 equivalent) from Step 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. A precipitate of the product should form. Filter the solid, wash it with cold water, and dry it to obtain crude 1-(2-acetoxyethyl)-1H-pyrazole-4-carbaldehyde.
Step 3: Deprotection of the Acetyl Group (Hydrolysis)
-
Reaction Setup: Suspend the crude 1-(2-acetoxyethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) from Step 2 in a mixture of methanol and water.
-
Reaction Conditions: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde can be purified by recrystallization or column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
While a publicly available, experimentally verified full dataset for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is limited, the expected spectroscopic data can be predicted based on the analysis of its functional groups and related pyrazole derivatives.[8]
¹H NMR (Nuclear Magnetic Resonance):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | s (singlet) |
| Pyrazole H-5 | 8.0 - 8.2 | s (singlet) |
| Pyrazole H-3 | 7.8 - 8.0 | s (singlet) |
| N-CH₂- | 4.2 - 4.4 | t (triplet) |
| -CH₂-OH | 3.8 - 4.0 | t (triplet) |
| -OH | Variable | br s (broad singlet) |
¹³C NMR (Nuclear Magnetic Resonance):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 190 |
| Pyrazole C-4 | 140 - 145 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-5 | 130 - 135 |
| N-CH₂- | 50 - 55 |
| -CH₂-OH | 60 - 65 |
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a reactive aldehyde and a polar hydroxyethyl side chain on the pyrazole scaffold makes 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde a valuable intermediate in the synthesis of novel drug candidates.
Role as a Versatile Synthetic Intermediate
The aldehyde group can be readily transformed into a variety of other functional groups, including:
-
Amines: via reductive amination, leading to the synthesis of pyrazole-containing diamines and polyamines.
-
Alcohols: via reduction, providing access to pyrazole-4-methanol derivatives.
-
Carboxylic acids: via oxidation.
-
Heterocycles: through condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to construct fused pyrazole systems.
Potential Therapeutic Applications
While specific biological activity data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is not extensively reported, its structural motifs are present in molecules with a wide range of therapeutic applications. The pyrazole core is a key component in numerous approved drugs.[1] The hydroxyethyl substituent can enhance aqueous solubility and provide a handle for prodrug strategies.
The aldehyde functionality allows for the facile introduction of this scaffold into larger molecules, making it a valuable building block for combinatorial libraries aimed at identifying novel hits in drug discovery campaigns targeting various diseases.
Safety and Handling
As with all laboratory chemicals, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety precautions. While specific toxicity data is not available, related pyrazole-4-carbaldehydes are known to be irritants.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a strategically important heterocyclic building block with significant potential for the synthesis of novel bioactive molecules. Its preparation via a protection-formylation-deprotection strategy utilizing the Vilsmeier-Haack reaction provides a reliable route to this versatile intermediate. The presence of both a reactive aldehyde and a modifiable hydroxyethyl group offers medicinal chemists a valuable tool for the design and synthesis of new therapeutic agents. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds promise for future drug discovery efforts.
References
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AccelaChem. 1082065-98-2, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Singh, K., et al. (2013). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 50(S1), E1-E5.
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MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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PubChem. Patent US-12234227-B2: Pyrazole derivatives as H4 antagonist compounds. Available from: [Link]
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PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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A.A. Blocks. (2020). A Review of Pigments Derived from Marine Natural Products. Available from: [Link]
- Google Patents. (2018). US Patent 10,934,263.
- Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
- National Center for Biotechnology Information. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(11), 4659-4668.
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties, synthesis, and handling of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by consolidating available data and providing insights into its chemical characteristics and laboratory preparation.
Chemical Identity and Molecular Structure
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole featuring a hydroxyethyl group at the N1 position of the pyrazole ring and a carbaldehyde (formyl) group at the C4 position. The presence of these functional groups, particularly the aldehyde and the hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules.
The chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is illustrated in the following diagram:
Caption: Chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is provided in the table below. It is important to note that while some data is available from chemical suppliers, other properties are predicted or inferred from closely related compounds due to a lack of comprehensive experimental data in the public domain. One major supplier explicitly states that they do not perform analytical characterization on this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| CAS Number | 1082065-98-2 | [1][2] |
| Appearance | Solid | |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Likely soluble in water, DMSO, and chlorinated solvents. | Inferred from synthesis work-up procedures. |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [2] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aldehyde proton, and the protons of the hydroxyethyl group. The aldehyde proton will appear as a singlet in the downfield region (around 9-10 ppm). The pyrazole ring protons will likely appear as singlets. The methylene groups of the hydroxyethyl substituent will show characteristic triplet or multiplet patterns.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde group (typically in the 180-200 ppm range), the aromatic carbons of the pyrazole ring, and the carbons of the hydroxyethyl side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1680-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group should also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (140.14 g/mol ).
Synthesis Protocol: Vilsmeier-Haack Formylation
The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds[3][4]. The proposed synthetic route involves the reaction of 1-(2-hydroxyethyl)-1H-pyrazole with a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
A detailed, step-by-step experimental protocol based on the synthesis of a similar compound, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is outlined below[3].
4.1. Rationale Behind the Experimental Choices
The Vilsmeier-Haack reaction is a robust and efficient method for introducing a formyl group onto an aromatic or heteroaromatic ring. The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The use of DMF as both a solvent and a reagent, in combination with POCl₃, generates the electrophilic Vilsmeier reagent in situ. The work-up procedure involving pouring the reaction mixture onto ice and neutralization is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde product and for separating it from the reaction byproducts.
4.2. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
Sources
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][2] A multitude of approved drugs, including the blockbuster kinase inhibitors Ruxolitinib and Ibrutinib, feature a pyrazole core, highlighting its significance in targeting a wide array of diseases from cancer to inflammatory disorders.[1]
Within the vast chemical space of pyrazole derivatives, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block for researchers and drug development professionals. This bifunctional molecule, possessing both a reactive aldehyde and a modifiable hydroxyl group, provides a strategic entry point for the synthesis of complex molecular architectures and diverse compound libraries. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and strategic applications.
Physicochemical and Structural Characteristics
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is typically a solid at room temperature and requires storage in a dry, refrigerated environment (2-8°C) to ensure its stability.[3][4] Its key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₆H₈N₂O₂[4][5] |
| Molecular Weight | 140.14 g/mol [4][5] |
| CAS Number | 1082065-98-2[3][4] |
| Appearance | Solid[5] |
| SMILES | O=CC1=CN(CCO)N=C1[3] |
| InChI Key | VFYTYIOYCWGXQW-UHFFFAOYSA-N[5] |
Synthetic Strategy: Navigating the Vilsmeier-Haack Reaction
The most prevalent method for introducing a formyl (carbaldehyde) group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic formylation.
However, a critical consideration arises with the 1-(2-hydroxyethyl) substituent. The free hydroxyl group is nucleophilic and can react with the highly electrophilic Vilsmeier reagent or POCl₃. This side reaction leads to undesired byproducts, most notably the substitution of the hydroxyl group with a chlorine atom.[7] Therefore, a direct formylation of 1-(2-hydroxyethyl)-1H-pyrazole is inefficient and problematic.
Expert Insight: To achieve a clean and high-yielding synthesis, a protection-formylation-deprotection strategy is imperative. The hydroxyl group must be temporarily masked with a protecting group that is stable to the Vilsmeier-Haack conditions but can be easily removed afterward. Acetylation is a common and effective choice for this purpose.
Validated Synthetic Protocol
The following three-step protocol describes a reliable method for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.[7]
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
To a solution of the starting material, 1-(2-hydroxyethyl)-1H-pyrazole, in an appropriate solvent, add acetic anhydride.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the acetylated product, 2-(1H-pyrazol-1-yl)ethyl acetate. This intermediate is purified before proceeding.
-
Causality: This step prevents the free -OH group from reacting with the Vilsmeier reagent in the subsequent step, ensuring the formylation occurs at the desired C4 position of the pyrazole ring.
-
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).
-
Add the protected pyrazole intermediate from Step 1 to the Vilsmeier reagent.
-
Heat the reaction mixture, typically to 80-90°C, for several hours.[6] The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to hydrolyze the iminium salt intermediate.
-
The crude product, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, is then extracted and purified.
Step 3: Deprotection (Hydrolysis)
-
The purified, formylated intermediate from Step 2 is subjected to hydrolysis to remove the acetyl protecting group.
-
This is typically achieved by treating the compound with a base (e.g., aqueous sodium hydroxide) or acid in a suitable solvent.
-
Following the reaction, the mixture is neutralized, and the final product, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, is extracted and purified via column chromatography or recrystallization.
Caption: Synthetic workflow for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The power of this molecule lies in its bifunctional nature. The aldehyde and hydroxyl groups serve as orthogonal chemical handles that can be addressed selectively or in concert to build molecular complexity.
-
The Aldehyde Group: As a classic electrophilic center, the C4-carbaldehyde is the primary site for diversification. It readily participates in a wide range of cornerstone organic reactions:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to generate substituted aminomethyl-pyrazoles. This is a highly robust method for introducing diverse side chains and is a workhorse reaction in library synthesis.
-
Condensation Reactions: Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions allow for the formation of new carbon-carbon double bonds, extending the core structure.
-
Nucleophilic Additions: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can be further functionalized.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for amide bond formation or esterification.
-
-
The Hydroxyl Group: The terminal hydroxyl group on the N1-ethyl substituent offers a secondary point for modification.
-
Etherification/Esterification: It can be converted into ethers or esters to modulate physicochemical properties like solubility and lipophilicity or to act as a linker to other molecular fragments.
-
Conversion to a Leaving Group: The hydroxyl can be converted to a tosylate, mesylate, or halide, enabling nucleophilic substitution reactions to introduce a variety of functional groups.
-
Caption: Dual reactivity of the aldehyde and hydroxyl functional groups.
Applications in Drug Discovery
This building block is not merely a synthetic curiosity; it is a strategic tool for accessing novel chemical matter with therapeutic potential. Pyrazole-based compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6]
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to orient functional groups that interact with the ATP-binding site of the enzyme. The pyrazole-4-carbaldehyde core allows for the systematic elaboration of substituents at the C4 position to probe these interactions, while the N1-hydroxyethyl group can be used to enhance solubility or provide an additional vector for binding.
-
Library Synthesis for Lead Generation: The robust and predictable reactivity of the aldehyde group makes this compound ideal for parallel synthesis. By reacting the core with a diverse set of amines (via reductive amination) or other building blocks, large libraries of novel compounds can be rapidly generated for high-throughput screening campaigns.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment. The hydroxyethyl group improves aqueous solubility, a key property for fragment screening, while the pyrazole and aldehyde provide vectors for growing the fragment into a more potent lead compound once a binding interaction is identified.
Safety and Handling
As a laboratory chemical, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde must be handled with appropriate care.
-
Hazard Classification: It is classified as an irritant. The relevant GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[3]
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde stands out as a high-value, bifunctional building block in the synthetic chemist's toolbox. Its synthesis, while requiring a nuanced understanding of the Vilsmeier-Haack reaction to incorporate a necessary protection-deprotection sequence, is robust and scalable. The true value of this compound is realized in its dual reactivity, which provides medicinal chemists with orthogonal handles to systematically and efficiently build molecular complexity. For researchers and drug development professionals aiming to leverage the privileged pyrazole scaffold, this molecule represents a strategic and powerful starting point for the discovery of next-generation therapeutics.
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A Spectroscopic Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the principles and expected outcomes of key analytical techniques essential for the structural elucidation and characterization of this molecule. While direct experimental data for this specific compound is not widely available in public repositories, this guide synthesizes established spectroscopic principles of pyrazole derivatives, aldehydes, and alcohols to present a robust, predictive analysis.[2]
Molecular Structure and Key Features
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde possesses a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted at the N1 position with a 2-hydroxyethyl group and at the C4 position with a carbaldehyde group.[3] This unique combination of functional groups dictates its chemical reactivity and is clearly delineated by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5] Integrate the signals to determine the relative number of protons for each resonance.
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.90 | Singlet (s) | 1H | CHO | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.10 | Singlet (s) | 1H | H-5 (pyrazole) | Protons on the pyrazole ring are in the aromatic region, and the H-5 proton is deshielded by the adjacent nitrogen and the electron-withdrawing aldehyde group.[6] |
| ~7.95 | Singlet (s) | 1H | H-3 (pyrazole) | Similar to H-5, this proton is in the aromatic region. Its precise chemical shift relative to H-5 can be influenced by the N-substituent.[6] |
| ~4.30 | Triplet (t) | 2H | N-CH₂ | These protons are adjacent to the pyrazole nitrogen and a methylene group, leading to a triplet splitting pattern. The electronegative nitrogen causes a downfield shift.[5] |
| ~4.00 | Triplet (t) | 2H | O-CH₂ | These protons are adjacent to the hydroxyl group and a methylene group, resulting in a triplet. The electronegative oxygen atom causes a significant downfield shift.[5] |
| ~2.50 | Broad Singlet (br s) | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to hydrogen bonding and chemical exchange. |
¹H NMR Correlation Diagram
Caption: Molecular structure and expected ¹H NMR chemical shifts.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide information about the number of different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C=O | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield. |
| ~142.0 | C-5 (pyrazole) | Aromatic carbons in pyrazoles typically resonate in this region.[7] |
| ~138.0 | C-3 (pyrazole) | Similar to C-5, this is an aromatic carbon within the pyrazole ring.[7] |
| ~118.0 | C-4 (pyrazole) | The carbon bearing the aldehyde group will be shifted downfield. |
| ~61.0 | O-CH₂ | The carbon attached to the electronegative oxygen of the hydroxyl group is deshielded. |
| ~53.0 | N-CH₂ | The carbon attached to the pyrazole nitrogen is also deshielded. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3400 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding.[8] |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂) | Characteristic stretching vibrations for the methylene groups in the hydroxyethyl side chain. |
| ~2820 and ~2720 | C-H stretch | Aldehyde | The two distinct peaks for the aldehydic C-H stretch are a hallmark of aldehydes.[8] |
| ~1680 | C=O stretch | Aldehyde | A strong, sharp absorption band characteristic of a conjugated carbonyl group.[9][10] |
| ~1500-1400 | C=C and C=N stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |
| ~1200-1000 | C-O stretch | Alcohol | Stretching vibration of the carbon-oxygen single bond. |
IR Spectroscopy Workflow
Caption: A typical workflow for acquiring and analyzing an FTIR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, which can be used to confirm the molecular weight and deduce structural features.[11]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that results in extensive fragmentation.[12]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrometry Data
-
Molecular Formula: C₆H₈N₂O₂
-
Molecular Weight: 140.14 g/mol
-
Monoisotopic Mass: 140.0586 Da[13]
Expected Ions (m/z)
| m/z | Ion | Rationale |
| 141.0659 | [M+H]⁺ | The protonated molecular ion, expected to be prominent in ESI-MS.[13] |
| 140.0586 | [M]⁺ | The molecular ion, expected in EI-MS. |
| 111 | [M-CHO]⁺ | Loss of the formyl radical. |
| 96 | [M-CH₂CH₂OH]⁺ | Cleavage of the N-substituent. |
| 45 | [CH₂CH₂OH]⁺ | The hydroxyethyl fragment. |
The fragmentation of N-substituted pyrazoles can be complex, often involving cleavage of the N-N bond and rearrangement of the pyrazole ring.[14]
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. The predicted data presented in this guide, based on established principles of chemical spectroscopy, offer a solid framework for researchers to confirm the synthesis and purity of this compound and to understand its fundamental structural properties. This foundational knowledge is critical for its further exploration in drug discovery and materials science applications.
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NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed... [Image]. Retrieved from [Link]
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1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde NMR and IR spectra
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block, and a thorough understanding of its spectroscopic properties is essential for its application in synthesis and quality control. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, grounded in established spectroscopic principles and data from related structures.
The Molecular Architecture
The spectroscopic features of a molecule are a direct consequence of its structure. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, with the empirical formula C₆H₈N₂O₂, possesses a pyrazole ring substituted at the N1 position with a hydroxyethyl group and at the C4 position with a carbaldehyde group.[1][2] This arrangement of functional groups gives rise to a unique spectral fingerprint.
Figure 1: Molecular Structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is expected to show distinct signals for each unique proton.
The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or unsaturated groups tend to "deshield" the proton, shifting its signal downfield to a higher ppm value.[3]
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H (H-C7) | 9.8 - 10.0 | Singlet (s) | 1H |
| Pyrazole-H (H-C5) | 8.0 - 8.2 | Singlet (s) | 1H |
| Pyrazole-H (H-C3) | 7.8 - 8.0 | Singlet (s) | 1H |
| N-CH₂ (H-C6) | 4.2 - 4.4 | Triplet (t) | 2H |
| O-CH₂ | 3.8 - 4.0 | Triplet (t) | 2H |
| OH | Variable (e.g., 2.0 - 4.0) | Singlet (s, broad) | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton (H-C7): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, placing it far downfield around 9.8-10.0 ppm. It appears as a sharp singlet as it has no adjacent protons to couple with.
-
Pyrazole Ring Protons (H-C3 and H-C5): These aromatic protons appear as singlets in the region of 7.8-8.2 ppm. Their specific chemical shifts are influenced by the substituents on the ring. The aldehyde group at C4 will deshield both protons.
-
Hydroxyethyl Protons (N-CH₂ and O-CH₂): The two methylene groups of the hydroxyethyl substituent are diastereotopic and thus chemically distinct. The N-CH₂ protons are directly attached to the pyrazole nitrogen and are expected around 4.2-4.4 ppm. The O-CH₂ protons, adjacent to the hydroxyl group, are slightly more shielded and appear around 3.8-4.0 ppm. Both signals are expected to be triplets due to coupling with the adjacent CH₂ group.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in D₂O, causing the signal to disappear.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift determined by its hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Pyrazole C5 | 140 - 145 |
| Pyrazole C3 | 135 - 140 |
| Pyrazole C4 | 115 - 120 |
| O-CH₂ | 58 - 62 |
| N-CH₂ | 50 - 55 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The aldehyde carbon is the most deshielded, appearing significantly downfield (185-195 ppm) due to the double bond to the highly electronegative oxygen.[4]
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are characteristic of heterocyclic aromatic systems.[5][6] C3 and C5 are typically found further downfield than C4. The exact positions are influenced by the electronic effects of the substituents.
-
Hydroxyethyl Carbons: The carbon atom attached to the electronegative oxygen (O-CH₂) is more deshielded (58-62 ppm) than the carbon attached to the nitrogen (N-CH₂) (50-55 ppm).
Infrared (IR) Spectroscopy: Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3500 (broad) | O-H (Alcohol) | Stretching |
| 3100 - 3150 | C-H (Aromatic) | Stretching |
| 2900 - 3000 | C-H (Aliphatic) | Stretching |
| 2720, 2820 | C-H (Aldehyde) | Stretching (Fermi doublet) |
| 1670 - 1700 | C=O (Aldehyde) | Stretching |
| 1500 - 1600 | C=N, C=C (Ring) | Stretching |
| 1050 - 1150 | C-O (Alcohol) | Stretching |
Interpretation of the IR Spectrum:
-
O-H Stretch: A strong, broad absorption band in the 3200-3500 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening caused by hydrogen bonding.
-
C-H Stretches: The spectrum will show multiple C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The aldehyde C-H stretch is characteristically seen as a pair of weaker bands (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=O Stretch: A very strong, sharp peak between 1670 and 1700 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the carbonyl stretch of the aldehyde.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C=N and C=C stretching from the pyrazole ring, as well as various bending vibrations, which are unique to the molecule's overall structure. The C-O stretch of the primary alcohol will also be present in this region, typically around 1050-1150 cm⁻¹.[7]
Experimental Workflow for Spectroscopic Analysis
The acquisition of high-quality spectral data relies on a systematic and well-controlled experimental procedure. The following workflow outlines the key steps for the NMR and IR analysis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
Figure 2: General workflow for spectroscopic analysis.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the labile OH proton.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
-
Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra.
Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. The ¹H and ¹³C NMR spectra confirm the connectivity of the proton and carbon skeletons, respectively, while the IR spectrum verifies the presence of key functional groups, namely the alcohol, aldehyde, and pyrazole ring. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating the use of this compound in complex synthetic applications.
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PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Alarcón, S. H., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(12), 997-1006. [Link]
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Iacob, A. T., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive aldehyde group and a hydroxyl moiety, makes it a versatile synthon for creating a diverse range of complex molecules with potential therapeutic applications. The pyrazole core is a common motif in many approved pharmaceutical agents, valued for its metabolic stability and ability to participate in hydrogen bonding interactions. However, the presence of the aldehyde functional group introduces inherent stability challenges that must be thoroughly understood and controlled to ensure the integrity, purity, and shelf-life of this intermediate and any subsequent active pharmaceutical ingredients (APIs).
This in-depth technical guide provides a comprehensive overview of the known stability profile of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, outlines potential degradation pathways, and offers detailed protocols for its proper storage, handling, and comprehensive stability assessment. This document is designed to equip researchers and drug development professionals with the necessary knowledge to maintain the quality of this critical reagent and to design robust stability-indicating analytical methods.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is essential for predicting its stability and developing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | N/A |
| Molecular Weight | 140.14 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage (General) | Sealed in dry, Room Temperature or 2-8°C | [1] |
Note: Conflicting storage temperature recommendations from different suppliers highlight the need for empirical stability studies.
Intrinsic Stability and Known Degradation Pathways
The chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde contains two primary functional groups that are susceptible to degradation: the aldehyde and the pyrazole ring itself, though the pyrazole ring is generally more stable.
Oxidative Degradation
The aldehyde group is highly susceptible to oxidation, which is likely the primary degradation pathway for this molecule.
-
Mechanism : The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, peroxide impurities in solvents or excipients, or exposure to other oxidizing agents. The pyrazole ring itself can also be oxidized under harsh conditions, though this is less common.
-
Mitigation : To prevent oxidative degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in formulated products may be considered, but their compatibility must be thoroughly evaluated.
Hydrolytic Degradation
The stability of the molecule can be influenced by pH. While the pyrazole ring is relatively stable, extreme pH conditions can affect the overall molecule.
-
Acidic Conditions : Strongly acidic conditions can lead to depolymerization and other reactions of heterocyclic compounds.[2]
-
Alkaline Conditions : Alkaline conditions can promote oxidation reactions.[2] For aldehydes lacking an alpha-hydrogen, such as this one, the Cannizzaro reaction can occur in the presence of a strong base, leading to a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.
Photodegradation
Aromatic aldehydes can be susceptible to photodegradation. The energy from UV or visible light can promote the formation of reactive species, leading to a variety of degradation products. The photostability of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde has not been explicitly reported in the literature, necessitating empirical studies.
Thermal Degradation
The thermal stability of N-substituted pyrazoles can vary depending on the substituents. Decomposition of some pyrazole derivatives has been observed at elevated temperatures.[3][4] Supplier data suggests storage at either room temperature or refrigerated conditions, indicating that thermal degradation at ambient temperatures may not be a primary concern for short-term storage, but long-term and accelerated stability studies are required for confirmation.
Recommended Storage and Handling
Based on the chemical nature of the compound and information from suppliers of analogous compounds, the following storage and handling procedures are recommended to ensure its integrity.
-
Storage Conditions :
-
Short-term (≤ 6 months) : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Protect from light.
-
Long-term (> 6 months) : For optimal stability, store at -20°C in a tightly sealed container under an inert atmosphere.
-
-
Handling :
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Minimize exposure to atmospheric moisture and oxygen. Use of a glove box or techniques for handling air- and moisture-sensitive compounds is recommended for critical applications.
-
Prepare solutions fresh and use them promptly. If solutions are to be stored, they should be purged with an inert gas and stored at low temperatures in sealed, light-protected containers.
-
Establishing a Comprehensive Stability Profile: Experimental Protocols
To address the lack of specific stability data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a series of forced degradation and compatibility studies should be performed. These studies are critical for identifying potential degradants, elucidating degradation pathways, and developing a stability-indicating analytical method (e.g., HPLC).
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to intentionally degrade the sample to an extent that allows for the detection and identification of potential degradation products.
4.1.1. Preparation of Stock Solution: Prepare a stock solution of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
4.1.2. Stress Conditions:
-
Acid Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation :
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State) :
-
Place a known amount of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Allow to cool, then dissolve in the initial solvent to the stock concentration.
-
Analyze by HPLC.
-
-
Photodegradation :
-
Expose a solution of the compound (e.g., 1 mg/mL in acetonitrile) and the solid compound to a calibrated light source (e.g., a photostability chamber) according to ICH Q1B guidelines.
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze both the exposed and dark control samples by HPLC at appropriate time points.
-
4.1.3. Analysis and Interpretation: The stressed samples should be analyzed by a suitable, validated HPLC method with a photodiode array (PDA) detector to assess peak purity and detect any new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.
Caption: Workflow for Forced Degradation Studies.
Excipient Compatibility Study Protocol
Understanding the compatibility of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde with common pharmaceutical excipients is crucial for formulation development.
4.2.1. Excipient Selection: Select a range of common excipients from different functional classes, such as:
-
Fillers : Lactose, Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate
-
Binders : Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)
-
Disintegrants : Croscarmellose Sodium, Sodium Starch Glycolate
-
Lubricants : Magnesium Stearate
-
Surfactants : Polysorbate 80
4.2.2. Sample Preparation:
-
Prepare binary mixtures of the compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of the pure compound.
-
Add a small amount of water (e.g., 5-10% w/w) to a parallel set of samples to simulate high humidity conditions.
-
Store the samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
4.2.3. Analysis:
-
Visual Inspection : Observe for any changes in color or physical state.
-
Thermal Analysis (DSC) : Differential Scanning Calorimetry can indicate interactions by shifts in melting points or the appearance of new thermal events.
-
Spectroscopic Analysis (FTIR) : Fourier-Transform Infrared Spectroscopy can detect changes in functional groups, suggesting chemical interactions.
-
Chromatographic Analysis (HPLC) : Quantify the remaining amount of the compound and detect the formation of any new degradation products.
Caption: Excipient Compatibility Study Workflow.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a valuable intermediate whose stability is paramount to its successful application in research and drug development. While the pyrazole core imparts a degree of stability, the aldehyde functionality necessitates careful handling and storage to prevent degradation, primarily through oxidation. The current lack of comprehensive, publicly available stability data underscores the importance of conducting in-house forced degradation and excipient compatibility studies. The protocols outlined in this guide provide a robust framework for establishing a thorough understanding of the stability profile of this compound, enabling the development of stable formulations and reliable analytical methods. By adhering to these principles of scientific integrity and experimental rigor, researchers can ensure the quality and reliability of their work with this important chemical entity.
References
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1192. Available at: [Link]
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Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
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- Thottempudi, V., et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 24(3), 670-675.
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Solubility of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and development. Understanding the solubility of this compound is fundamental to optimizing reaction conditions, purification strategies, and formulation development. This document elucidates the physicochemical properties governing its solubility, presents a predictive solubility profile across a spectrum of organic solvents, and details robust experimental protocols for empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of a Versatile Pyrazole Building Block
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol ) is a substituted pyrazole derivative of significant interest in medicinal chemistry.[1][2] The pyrazole nucleus is a core scaffold in numerous FDA-approved pharmaceuticals, valued for its metabolic stability and versatile biological activity.[3] The functional groups of this specific molecule—a hydroxyl group for hydrogen bonding, a carbaldehyde for further synthetic elaboration, and the pyrazole ring itself—make it an exceptionally useful intermediate.
Effective utilization of this compound hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction media, influences crystallization and purification processes, and is a critical parameter in preclinical formulation studies. This guide provides the foundational knowledge to navigate these challenges effectively.
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure. The principle of "like dissolves like" is the cornerstone of this analysis, where a solute's affinity for a solvent is determined by the similarity of their intermolecular forces.
Key Structural Features:
-
Pyrazole Ring: An aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's polarity.[4]
-
Hydroxyethyl Group (-CH₂CH₂OH): This is the most significant contributor to the compound's solubility in polar solvents. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.
-
Carbaldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, further enhancing interactions with protic solvents.
-
Predicted Lipophilicity (XLogP): The predicted XLogP value for a similar compound, 1-(2-hydroxyethyl)pyrazole-4-carbaldehyde, is approximately -1.1, indicating a strong preference for hydrophilic (polar) environments over lipophilic (nonpolar) ones.[5]
These features collectively render 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde a polar molecule with a strong capacity for hydrogen bonding.
Caption: Intermolecular forces between the solute and different solvent classes.
Predictive Solubility Profile
Based on the physicochemical analysis, a predictive solubility profile can be constructed. It is crucial to note that these are expert predictions based on chemical principles; empirical verification is always recommended for mission-critical applications.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solute's -OH group and nitrogen atoms with the solvent's hydroxyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Medium | Strong dipole-dipole interactions. Solvents act as H-bond acceptors for the solute's -OH group. |
| Slightly Polar | Ethyl Acetate, Dichloromethane (DCM) | Low to Medium | Limited capacity for hydrogen bonding and weaker dipole-dipole interactions compared to highly polar solvents. |
| Nonpolar | Hexane, Heptane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in polarity ("like dissolves like" principle). Van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |
Authoritative Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous and self-validating experimental protocols are essential. The following methods provide a framework for both qualitative and quantitative assessment.
Protocol for Qualitative Solubility Assessment
This method is a rapid screening tool to classify solubility into categories like soluble, partially soluble, or insoluble.
Methodology:
-
Preparation: Dispense 1.0 mL of the selected organic solvent into a clear glass vial (e.g., 4 mL vial).
-
Solute Addition: Accurately weigh and add approximately 5 mg of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde to the vial.
-
Mixing: Cap the vial and vortex or shake vigorously for 60 seconds at a controlled ambient temperature (e.g., 25 °C).
-
Observation: Allow the vial to stand for 30 seconds and visually inspect for any undissolved solid particles against a dark background.
-
Classification:
-
Soluble: No solid particles are visible. The solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility, providing a precise quantitative value (e.g., in mg/mL or mol/L).[6]
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours to let the excess solid sediment. For a more rapid and complete separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any microscopic particulates.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or using a vacuum concentrator until the dissolved solid is left as a dry residue.
-
Quantification: Weigh the vial containing the residue. The difference between this final weight and the initial vial weight is the mass of the solute that was dissolved in the collected volume.
-
Calculation:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant collected (mL)
-
Trustworthiness Check: To ensure data integrity, samples should be taken at multiple time points (e.g., 24h and 48h). If the calculated solubility values are consistent, it confirms that equilibrium has been reached.
Caption: Workflow for the quantitative shake-flask solubility determination method.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a polar heterocyclic compound whose solubility is dominated by its ability to form hydrogen bonds. It is predicted to be highly soluble in polar protic solvents like alcohols and water, and moderately to highly soluble in polar aprotic solvents such as DMSO and DMF. Conversely, it exhibits poor solubility in nonpolar hydrocarbon and ethereal solvents. This guide provides both the theoretical framework for understanding these properties and the practical, validated methodologies required for their empirical determination. For any drug development professional, leveraging this knowledge is key to accelerating synthesis, purification, and formulation, thereby streamlining the path from discovery to application.
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Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
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PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-4-carbaldehyde. [Link]
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An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for pyrazole-4-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the historical context of their discovery, from the initial synthesis of the pyrazole ring to the development of efficient formylation techniques. The guide offers a detailed examination of the principal synthetic routes, with a particular focus on the Vilsmeier-Haack reaction, alongside other methods such as the oxidation of 4-methylpyrazoles and the reduction of pyrazole-4-carboxylic acid derivatives. Mechanistic insights, detailed experimental protocols, and a comparative analysis of these methods are provided to offer practical guidance for laboratory synthesis. Furthermore, this guide explores the pivotal role of pyrazole-4-carbaldehydes as versatile building blocks in the synthesis of a wide array of biologically active molecules, including notable pharmaceuticals. The content is structured to provide researchers and drug development professionals with a thorough understanding of the chemistry of pyrazole-4-carbaldehydes and to facilitate their application in the design and synthesis of novel compounds.
A Journey Through Time: The Discovery and Evolution of Pyrazole Chemistry
The story of pyrazole-4-carbaldehydes is intrinsically linked to the broader history of pyrazole chemistry, which dates back to the late 19th century. The initial discovery of the pyrazole ring system by German chemist Ludwig Knorr in 1883 was a landmark achievement in heterocyclic chemistry.[1][2] Knorr's synthesis, involving the condensation of ethyl acetoacetate with phenylhydrazine, opened the door to a new class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1]
While the pyrazole core was established early on, the specific introduction of a formyl group at the 4-position came much later. Early work on pyrazoles focused on understanding their fundamental properties and reactivity. It was the development of powerful formylation reactions in the 20th century that enabled the targeted synthesis of pyrazole-4-carbaldehydes.
A pivotal moment in the history of pyrazole-4-carbaldehyde synthesis was the application of the Vilsmeier-Haack reaction. A notable early report by Kira et al. in 1969 described the formation of pyrazole-4-carboxaldehydes by treating acetophenone phenylhydrazones with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[3] This two-step process, involving both cyclization and formylation, proved to be a versatile and efficient method for accessing this class of compounds.[3] Since then, the Vilsmeier-Haack reaction has become the most widely employed method for the synthesis of pyrazole-4-carbaldehydes.[4]
The timeline below highlights key milestones in the development of pyrazole chemistry leading to the synthesis and application of pyrazole-4-carbaldehydes.
Caption: Key milestones in the history of pyrazole and pyrazole-4-carbaldehyde chemistry.
Synthetic Arsenal: Key Methodologies for the Preparation of Pyrazole-4-carbaldehydes
The synthesis of pyrazole-4-carbaldehydes can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the scalability of the reaction. This section provides a detailed overview of the most important synthetic routes.
The Workhorse: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent and versatile method for the synthesis of pyrazole-4-carbaldehydes.[4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5]
The reaction can be broadly categorized into two main strategies:
-
Cyclization-Formylation of Hydrazones: This approach, as reported by Kira et al., involves the reaction of a hydrazone (derived from a ketone and a hydrazine) with the Vilsmeier reagent.[3] The reaction proceeds through a cyclization to form the pyrazole ring, followed by formylation at the C4 position. This method is particularly useful for constructing the pyrazole ring and introducing the C4-aldehyde in a single pot.[6]
-
Direct Formylation of Pre-formed Pyrazoles: Substituted pyrazoles that are sufficiently electron-rich can undergo direct electrophilic substitution at the C4 position with the Vilsmeier reagent.[7]
Mechanism of the Vilsmeier-Haack Reaction on a Hydrazone Substrate
The mechanism of the Vilsmeier-Haack reaction for the cyclization-formylation of a hydrazone is a multi-step process. The enamine tautomer of the hydrazone acts as the nucleophile that initiates the reaction cascade.
Caption: Generalized mechanism of the Vilsmeier-Haack cyclization-formylation of a hydrazone.
Experimental Protocol: Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [3]
This protocol details the synthesis of a specific pyrazole-4-carbaldehyde derivative, illustrating the practical application of the Vilsmeier-Haack reaction.
Materials:
-
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Dry N,N-dimethylformamide (DMF)
-
Argon (Ar) gas
-
Ice-water bath
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, phosphorus oxychloride (4.0 eq.) is added dropwise to dry dimethylformamide (4.0 eq.) at -10 °C.[3]
-
The mixture is stirred at -10 °C until a viscous, white Vilsmeier reagent is formed.[3]
-
A solution of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq.) in dry dimethylformamide is added dropwise to the Vilsmeier reagent at room temperature.[3]
-
The reaction temperature is raised to 70 °C and maintained for 24 hours.[3]
-
After 24 hours, the reaction mixture is cooled in an ice bath and then poured into ice water (200 mL).[3]
-
The aqueous mixture is basified to a pH > 10 with solid sodium carbonate and sodium hydroxide.[3]
-
The resulting precipitate is collected by filtration and purified by column chromatography on silica gel (eluent: EtOAc/Hexane gradient) to yield the final product.[3]
Characterization Data for 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: [3]
| Property | Value |
| Appearance | White solid |
| Yield | 48% |
| ¹H NMR (CDCl₃, 700 MHz) δ (ppm) | 9.86 (s, 1H, -CHO), 8.15 (s, 1H, Pyr 5-H), 7.56–7.51 (m, 2H, Ph 2,6-H), 7.00–6.95 (m, 2H, Ph 3,5-H), 4.64 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.91 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 176 MHz) δ (ppm) | 183.1 (-CHO), 163.0 (Pyr C-3), 158.9 (Ph C-4), 132.5 (Ph C-1), 129.3 (Pyr C-5), 120.6 (Ph C-2,6), 114.7 (Ph C-3,5), 110.9 (Pyr C-4), 68.9 (-OCH₂CH₂Cl), 55.6 (-OCH₃), 41.5 (-OCH₂CH₂Cl) |
| HRMS (ESI-TOF) m/z | [M + Na]⁺ calcd. for C₁₃H₁₃ClN₂NaO₃: 303.0507; found: 303.0508 |
Oxidation of 4-Methylpyrazoles
Another important route to pyrazole-4-carbaldehydes is the oxidation of the corresponding 4-methylpyrazole precursors. This method is particularly useful when the desired pyrazole core with a methyl group at the C4 position is readily accessible.
A common oxidizing agent for this transformation is manganese dioxide (MnO₂). The reaction is typically carried out in an inert solvent, and the heterogeneous nature of MnO₂ often requires elevated temperatures and prolonged reaction times. Careful monitoring of the reaction is necessary to avoid over-oxidation to the corresponding carboxylic acid.
General Experimental Protocol: Oxidation of a 4-Methylpyrazole with Manganese Dioxide
Materials:
-
Substituted 4-methylpyrazole
-
Activated manganese dioxide (MnO₂)
-
Inert solvent (e.g., toluene, xylene, or chloroform)
-
Celite®
Procedure:
-
To a solution of the 4-methylpyrazole in a suitable inert solvent, add an excess of activated manganese dioxide (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide and other solid byproducts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of Pyrazole-4-Carboxylic Acid Derivatives
Pyrazole-4-carbaldehydes can also be prepared by the reduction of pyrazole-4-carboxylic acids or their derivatives, such as esters or acid chlorides. This approach is valuable when the corresponding carboxylic acid is more readily available than the 4-methylpyrazole.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids and esters to the corresponding primary alcohols, which can then be oxidized to the aldehyde.[8][9] However, careful control of the reaction conditions and the use of milder, more selective reducing agents, or the reduction of an acid chloride (Rosenmund reduction), can allow for the direct formation of the aldehyde.[4]
General Experimental Protocol: Reduction of a Pyrazole-4-Carboxylic Acid Ester with a Hydride Reagent
Materials:
-
Substituted pyrazole-4-carboxylic acid ester
-
Reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the pyrazole-4-carboxylic acid ester in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the hydride reducing agent (e.g., DIBAL-H) to the reaction mixture.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction carefully with a suitable reagent (e.g., methanol, followed by water and a mild acid or base).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Typical Yields |
| Vilsmeier-Haack Reaction | High yields, broad substrate scope, readily available reagents, can be a one-pot cyclization-formylation.[4] | Harsh reaction conditions (POCl₃ is corrosive and water-sensitive), may not be suitable for sensitive substrates.[4] | 60-95% |
| Oxidation of 4-Methylpyrazoles | Good for substrates where the 4-methylpyrazole is easily accessible. | Risk of over-oxidation to the carboxylic acid, often requires a large excess of the oxidizing agent. | 40-70% |
| Reduction of Carboxylic Acid Derivatives | Useful when the carboxylic acid is the more accessible starting material. | Requires powerful or specialized reducing agents, may require a two-step process (reduction to alcohol, then oxidation to aldehyde).[4] | 50-80% |
The Pyrazole-4-carbaldehyde Core in Drug Discovery and Development
Pyrazole-4-carbaldehydes are not merely synthetic curiosities; they are highly valuable intermediates in the synthesis of a vast array of biologically active compounds. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, including condensation reactions, reductive aminations, and the construction of new heterocyclic rings. This versatility has been exploited in the development of numerous drugs and drug candidates.[6][10][11][12]
Derivatives of pyrazole-4-carbaldehydes have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory: As precursors to compounds like celecoxib.
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[11][12]
-
Anticancer: Serving as scaffolds for the development of novel cytotoxic agents.[10]
-
Antiparasitic: Showing promise in the development of treatments for parasitic infections.[6]
The following diagram illustrates the central role of pyrazole-4-carbaldehydes as a synthetic hub for accessing diverse molecular architectures.
Caption: Pyrazole-4-carbaldehydes as versatile synthetic intermediates.
While detailed synthetic routes for many commercial drugs are proprietary, the chemical literature provides strong evidence for the use of pyrazole-containing intermediates, often derived from or related to pyrazole-4-carbaldehydes, in the synthesis of major pharmaceuticals. For instance, the synthesis of the anti-inflammatory drug Celecoxib involves the condensation of a diketone with a hydrazine derivative to form the core pyrazole ring, a strategy that is closely related to the starting materials for many pyrazole-4-carbaldehyde syntheses. Similarly, the synthesis of Sildenafil (Viagra) and Rimonabant involves the construction of a substituted pyrazole ring, highlighting the importance of this heterocyclic core in modern drug discovery.[13]
Conclusion
From their conceptual beginnings in the late 19th century to their current status as indispensable building blocks in modern organic synthesis, pyrazole-4-carbaldehydes have a rich and evolving history. The development of robust synthetic methods, most notably the Vilsmeier-Haack reaction, has made these compounds readily accessible, thereby fueling their exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of their discovery, key synthetic methodologies with practical insights, and their significant role as versatile intermediates in the quest for new therapeutic agents. As the demand for novel molecular architectures with tailored biological activities continues to grow, the importance of pyrazole-4-carbaldehydes as a pivotal synthetic platform is set to expand even further.
References
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- Liu, Z.; Wang, Y.; Chen, Y.; Qin, C.; Wang, M.; Du, Z. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules2010, 15(1), 336-344.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
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- Al-Mousawi, S. M.; Moustafa, A. H.; El-Apasery, M. A. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies2021, 5(5), 416-423.
- Vaitiekunas, G.; Zilinskas, A.; Burdulis, G.; Butkus, E. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank2023, 2023(2), M1624.
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Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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- Liu, Z.; Wang, Y.; Chen, Y.; Qin, C.; Wang, M.; Du, Z. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules2010, 15(1), 336-344.
-
Chemistry Stack Exchange. About the Vilsmeier-Haack formylation of this compound. [Link]
- Lan, R.; Liu, Y.; He, H.; Chen, Y.; Liu, X.; Li, X. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. J. Med. Chem.2007, 50(2), 235-244.
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ResearchGate. Synthesis of sildenafil using a new intermediate. [Link]
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ResearchGate. Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine[5]. [Link]
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Chemguide. reduction of carboxylic acids. [Link]
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Sciencemadness.org. oxidation alcohol to aldehyde with MnO2. [Link]
- Bakr, R. B.; El-Gazzar, M. G.; Abdel-Megeed, M. F.; El-Sayed, M. A. A. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules2016, 21(9), 1216.
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC2014.
- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. PMC2020.
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YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. [Link]
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Reddit. MnO2 Activation/Preparation for Alcohol Oxidation?. [Link]
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- New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry2004.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC2022.
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Synthesis of Sildenafil Citrate. [Link]
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry2021.
-
UCLA. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
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Worldwidejournals.com. Chemistry ABSTRACT Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols REFEREN. [Link]
- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry2012.
- Google Patents.
-
ResearchGate. An improved procedure for oxidation of alcohols to aldehydes and ketones with manganese dioxide supported on graphite under solvent-free conditions. [Link]
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ResearchGate. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
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University of Glasgow. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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Wiley. Synthesis of Sildenafil Citrate (Viagra®). [Link]
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Methodological & Application
Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: An Essential Building Block for Pharmaceutical Scaffolds
An In-depth Guide for Researchers and Drug Development Professionals on the Strategic Synthesis, Characterization, and Application of a Key Pyrazole Intermediate.
Introduction: The Significance of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Among the myriad of functionalized pyrazoles, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable intermediate. Its strategic combination of a reactive carbaldehyde group at the C4 position and a hydroxyethyl side chain at the N1 position offers synthetic handles for the construction of complex heterocyclic systems. Notably, this aldehyde is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a core structure found in numerous kinase inhibitors, including those targeting Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[3][4] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, aimed at empowering researchers in their drug discovery and development endeavors.
Strategic Synthesis: Navigating the Challenges of Direct Formylation
The direct formylation of N-substituted pyrazoles at the C4-position is most commonly achieved via the Vilsmeier-Haack reaction.[5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8] However, the presence of a free hydroxyl group in the N1-substituent, as in 1-(2-hydroxyethyl)-1H-pyrazole, presents a significant challenge. The hydroxyl group can react with the Vilsmeier reagent, leading to undesired side products, most notably the substitution of the hydroxyl group with a chlorine atom.[9]
To circumvent this issue, two primary synthetic strategies are proposed:
-
N-Alkylation of a Pre-Formylated Pyrazole Core: This approach involves the initial synthesis of 1H-pyrazole-4-carbaldehyde, followed by the N-alkylation with a suitable 2-hydroxyethylating agent.
-
Protection-Formylation-Deprotection Sequence: This strategy begins with the synthesis of 1-(2-hydroxyethyl)-1H-pyrazole, followed by the protection of the hydroxyl group, subsequent Vilsmeier-Haack formylation, and a final deprotection step to unveil the target molecule.
This guide will focus on a detailed protocol for the second strategy, which often provides a more controlled and higher-yielding route to the desired product.
Overall Synthetic Scheme:
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Application Note & Protocol: Vilsmeier-Haack Formylation of Pyrazoles
Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of pyrazoles, a cornerstone reaction for introducing a formyl group onto the pyrazole nucleus, typically at the C4 position. Pyrazole-4-carbaldehydes are invaluable precursors in medicinal chemistry and materials science.[1][2] This guide details the underlying mechanism, offers a field-proven, step-by-step experimental protocol, and provides critical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Pyrazole Formylation
The pyrazole scaffold is a privileged structure in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[3][4] The functionalization of this heterocycle is therefore of paramount importance. The Vilsmeier-Haack (V-H) reaction offers a mild, efficient, and cost-effective method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5] This reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃).[1] The resulting formylpyrazoles are versatile intermediates, readily transformed into a wide array of other functional groups and used in the construction of complex fused heterocyclic systems.[3][6]
Reaction Mechanism: An Electrophilic Journey
The Vilsmeier-Haack reaction proceeds via a two-stage electrophilic aromatic substitution pathway. Understanding this mechanism is crucial for troubleshooting and adapting the protocol to new substrates.
Stage 1: Formation of the Vilsmeier Reagent (Electrophile) First, the lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the phosphate byproduct to generate the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. A subsequent deprotonation re-aromatizes the ring, yielding an iminium salt intermediate. This intermediate is stable until the aqueous workup, during which it is readily hydrolyzed to afford the final pyrazole-4-carbaldehyde.[4][6]
Detailed Experimental Protocol
This protocol provides a general guideline. The stoichiometry, temperature, and reaction time may require optimization for specific pyrazole substrates.
Safety & Precautionary Measures
-
Hazard Warning: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water in an exothermic manner. The Vilsmeier reagent is also moisture-sensitive.[1]
-
Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Ensure the DMF is of high purity and low water content.[1][7]
Reagents & Equipment
-
Reagents:
-
Pyrazole substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous (optional solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for extraction and chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash chromatography setup
-
Step-by-Step Reaction Procedure
Part A: Preparation of the Vilsmeier Reagent
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (3.0 to 5.0 equivalents relative to the pyrazole substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Charge the dropping funnel with POCl₃ (1.1 to 1.5 equivalents).
-
Add the POCl₃ dropwise to the stirred DMF over 20-30 minutes. Causality: This addition is exothermic; slow, dropwise addition at 0 °C is critical to control the formation of the Vilsmeier reagent and prevent its decomposition.[1] The solution will typically become a thick, pale-yellow to white slurry.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
Part B: Formylation Reaction
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.[1]
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 60-90 °C) and stir for 2-18 hours.[5][6]
-
Monitor the reaction progress by TLC until the starting material is consumed.[1] To do this, carefully take a small aliquot from the reaction, quench it in a vial with a few drops of saturated NaHCO₃ solution, extract with EtOAc, and spot the organic layer on the TLC plate.
Part C: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Critical Step: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the excess Vilsmeier reagent and initiates the hydrolysis of the iminium salt intermediate. This process is highly exothermic and may release HCl gas; perform it slowly in the back of the fume hood.[1]
-
Once the initial exothermic reaction subsides, slowly neutralize the acidic mixture by adding a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is ~7-8.
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate or DCM (3 x 50 mL).[3]
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure formylpyrazole.
Reaction Parameters & Optimization
The efficiency of the Vilsmeier-Haack formylation is dependent on several factors. The following table summarizes typical conditions reported in the literature and serves as a starting point for optimization.
| Pyrazole Substrate | Reagent Equivalents (POCl₃ / DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | 3.0 / excess | Room Temp → 70-80 | 2 | ~65 | [5] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 1.5 / 4.0 | 0 → 90 | 3-5 | 58-95 | [3] |
| Hydrazones (forming pyrazoles in situ) | 3.0 / excess | 0 → 70 | 6-7 | Excellent | [2][6] |
| 3-Phenyl-1-(quinolin-2-yl)-1H-pyrazole | Not specified | 0 → Room Temp → 100 (water bath) | 17 | Good | [6] |
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficiently activated pyrazole (electron-withdrawing groups).- Reagents (POCl₃, DMF) are not anhydrous.- Reaction temperature too low or time too short. | - Increase reaction temperature and/or time.- Use freshly distilled POCl₃ and anhydrous DMF.- Consider a more forcing V-H reagent (e.g., oxalyl chloride/DMF). |
| Multiple Products | - Di-formylation or side reactions.- Reaction temperature is too high. | - Reduce the reaction temperature.- Use a stoichiometric amount of the Vilsmeier reagent rather than a large excess. |
| Difficult Workup | - Emulsion during extraction.- Product is water-soluble. | - Add more brine to the aqueous layer to break the emulsion.- If the product is polar, perform continuous extraction or use a different extraction solvent. |
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 4-formylpyrazoles. By understanding the underlying mechanism and paying close attention to experimental details, particularly the anhydrous conditions and the controlled quenching procedure, researchers can reliably access these valuable synthetic building blocks. The protocol described herein provides a solid foundation for the successful application of this reaction in diverse research and development settings.
References
-
Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27323–27351. [Link]
-
Rajput, A. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-18. [Link]
-
Alam, M. A., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Akbari, J., & Saghaei, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(2), 187-192. [Link]
-
Singh, K., et al. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(4), 260-261. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
ResearchGate. (2019). Preparing Vilsmeier reagent? ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Anti-inflammatory Agents from 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Pyrazole Scaffold in Inflammation Therapy
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This five-membered heterocyclic ring is a key structural motif in numerous therapeutic agents, demonstrating a broad spectrum of biological effects including antimicrobial, analgesic, and notably, anti-inflammatory properties.[3][4][5] The prominence of pyrazole-based drugs is exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for inflammatory conditions.[6] The design of novel anti-inflammatory drugs often focuses on modifying the pyrazole core to enhance potency and selectivity, thereby minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[7]
This application note provides detailed protocols for the synthesis of two classes of potential anti-inflammatory agents—chalcones and Schiff bases—utilizing 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde as a versatile starting material. The aldehyde group at the C4 position serves as a reactive handle for molecular elaboration, while the N1-substituted hydroxyethyl group can influence the pharmacokinetic properties of the final compounds.
Scientific Rationale: Targeting Inflammatory Pathways
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[8] COX exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while sparing the protective functions of COX-1.[9][10]
The synthetic strategies outlined below aim to generate molecules with structural features known to favor COX-2 inhibition. Chalcones (α,β-unsaturated ketones) and Schiff bases (imines) derived from heterocyclic aldehydes have demonstrated significant anti-inflammatory potential, often attributed to their ability to interact with the active site of COX enzymes.[1][11][12]
Synthetic Workflow Overview
The synthesis of potential anti-inflammatory agents from 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde can be strategically approached through two primary reaction pathways: Claisen-Schmidt Condensation to yield pyrazole-based chalcones and Condensation with Amines to form pyrazole-based Schiff bases. Both pathways are robust and allow for the generation of a diverse library of compounds for biological screening.
Figure 1: General synthetic workflow for the preparation of anti-inflammatory agents.
Part 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used for the synthesis of chalcones.[1] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. Here, we describe the synthesis of a chalcone derivative from 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde and a substituted acetophenone.
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl)prop-2-en-1-one
Materials:
-
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
-
4-Chloroacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 4-chloroacetophenone (1.0 mmol) in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: To the stirred solution, add 5 mL of a 10% aqueous solution of sodium hydroxide dropwise over 10 minutes. The reaction mixture may change color and become cloudy.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into 50 mL of crushed ice and water. Acidify the solution to a pH of approximately 5-6 with 1M HCl. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water. The crude product can be purified by recrystallization from ethanol to afford the desired chalcone as a crystalline solid.
-
Characterization: Characterize the purified product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Expected Data:
| Analysis | Expected Results |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~1660 (C=O stretch, conjugated ketone), ~1600 (C=C stretch, alkene), ~1590 (C=N stretch, pyrazole ring) |
| ¹H NMR (ppm) | Signals corresponding to the pyrazole ring protons, the vinyl protons of the chalcone backbone (typically as doublets with a coupling constant of ~15-16 Hz for the trans isomer), the aromatic protons of the chlorophenyl ring, and the protons of the hydroxyethyl group. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the calculated mass of the product. |
Part 2: Synthesis of Pyrazole-Based Schiff Bases
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone.[13] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory properties.[12]
Protocol 2: Synthesis of (E)-2-((1-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl)methylene)amino)phenol
Materials:
-
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
-
2-Aminophenol
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 20 mL of methanol. Add 2-aminophenol (1.0 mmol) to this solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 3-4 hours. Monitor the reaction progress using TLC with a mobile phase of ethyl acetate:hexane (2:1).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate out. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Data:
| Analysis | Expected Results |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch, alcohol), ~3300 (O-H stretch, phenol), ~1620 (C=N stretch, imine), ~1590 (C=N stretch, pyrazole ring) |
| ¹H NMR (ppm) | A characteristic singlet for the imine proton (-CH=N-), signals for the pyrazole ring protons, aromatic protons of the aminophenol moiety, and protons of the hydroxyethyl group. The phenolic and alcoholic -OH protons may appear as broad singlets. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the calculated mass of the product. |
Biological Evaluation: In Vitro Anti-inflammatory Assays
The synthesized compounds can be evaluated for their anti-inflammatory activity using standard in vitro assays. A primary screening can be performed to assess their ability to inhibit COX-1 and COX-2 enzymes.
Protocol 3: In Vitro COX Inhibition Assay
A common method for assessing COX inhibition is the use of a colorimetric or fluorometric COX inhibitor screening assay kit, which is commercially available from various suppliers. The assay typically measures the peroxidase activity of the COX enzymes.
General Procedure Outline:
-
Compound Preparation: Prepare stock solutions of the synthesized pyrazole derivatives and a reference drug (e.g., Celecoxib or Indomethacin) in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compounds or reference drug for a specified period.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX).
-
Detection: Measure the production of prostaglandin G2, which is subsequently reduced to prostaglandin H2, by monitoring the oxidation of a chromogenic or fluorogenic substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
The results of the COX inhibition assays can be summarized in a table for clear comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| (E)-1-(4-chlorophenyl)-3-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl)prop-2-en-1-one | Experimental | Experimental | Calculated |
| (E)-2-((1-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl)methylene)amino)phenol | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | Literature | Literature | Literature |
A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is a desirable characteristic for a modern anti-inflammatory agent.
Structure-Activity Relationship (SAR) Insights
The biological data obtained from a library of synthesized derivatives can provide valuable insights into the structure-activity relationships. For instance, the nature and position of substituents on the aromatic rings of both the chalcone and Schiff base derivatives can significantly influence their anti-inflammatory potency and COX-2 selectivity.[14] Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecules, affecting their binding affinity to the target enzyme. The presence of the hydroxyethyl group may also impact solubility and cell permeability.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a valuable and versatile starting material for the synthesis of novel pyrazole-based compounds with potential anti-inflammatory activity. The protocols detailed in this application note for the synthesis of chalcones and Schiff bases are robust, efficient, and amenable to the creation of a diverse library of molecules for drug discovery programs. The subsequent biological evaluation of these compounds, particularly their COX-2 inhibitory activity, will be crucial in identifying lead candidates for further development as safer and more effective anti-inflammatory agents.
References
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Jain, N., et al. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Journal of the Indian Chemical Society, 99(10), 100703. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 15-26. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5406. Available at: [Link]
-
Priyadarsini, P., et al. (2020). Synthesis, characterization, analgesic and anti-inflammatory activity of new pyrazole derivatives. ARKIVOC, 2019(6), 376-385. Available at: [Link]
-
Patel, R. V., et al. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. Letters in Drug Design & Discovery, 14(6), 698-707. Available at: [Link]
-
Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3627–3641. Available at: [Link]
-
Al-Saeed, F. A., et al. (2022). synthesis and anti-inflammatory activity study of schiff bases complexes. International Journal of Pharmaceutical Research, 13(1). Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. Available at: [Link]
-
Gedawy, E. M., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 7(4), 3195-3216. Available at: [Link]
-
El-Faham, A., et al. (2021). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Journal of Heterocyclic Chemistry, 58(4), 939-951. Available at: [Link]
-
Al-Jbouri, F. J., & Al-Masoudi, W. A. (2018). Synthesis and anti-inflammatory activity study of Schiff bases complexes. Journal of Physics: Conference Series, 1003, 012061. Available at: [Link]
-
Bandgar, B. P., et al. (2012). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of the Korean Chemical Society, 56(2), 237-241. Available at: [Link]
-
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7149. Available at: [Link]
-
Singh, D., et al. (2024). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry, 40(1), 221-231. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. Available at: [Link]
-
Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. Available at: [Link]
-
Pervaiz, M., et al. (2023). Review: Schiff base metal complexes as anti-inflammatory agents. Journal of Coordination Chemistry, 76(9-10), 1094-1118. Available at: [Link]
-
Attaryan, H. O., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. Available at: [Link]
-
Smith, J. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Advanced Pharmaceutical Sciences, 12(3), 45-62. Available at: [Link]
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The Strategic Synthesis and Antimicrobial Evaluation of Novel Agents Derived from 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
An Application Guide for Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This application note provides a detailed guide for the synthesis and evaluation of novel antimicrobial compounds using 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde as a versatile starting material. The presence of both a reactive aldehyde and a modifiable hydroxyl group makes this precursor an ideal platform for generating a diverse chemical library. We present detailed, field-tested protocols for the synthesis of Schiff base derivatives, determination of Minimum Inhibitory Concentration (MIC), and a discussion on interpreting structure-activity relationships (SAR) to guide future drug discovery efforts.
Introduction: The Rationale for Pyrazole-Based Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the development of novel chemical entities that can overcome existing resistance mechanisms.[2] Pyrazole derivatives have emerged as a highly promising class of compounds in this pursuit.[6][7] The pyrazole ring system is found in several clinically approved drugs, highlighting its pharmacological acceptance and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[3][4]
The selected precursor, 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, offers a dual-pronged approach for chemical modification:
-
The C4-Carbaldehyde: This functional group is an excellent electrophile, readily undergoing condensation reactions with various nucleophiles to form imines (Schiff bases), hydrazones, and other heterocyclic systems. This allows for the systematic exploration of diverse substituents at this position.
-
The N1-Hydroxyethyl Group: The terminal hydroxyl group provides an additional site for modification, such as esterification or etherification, enabling the fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for cell permeability and target engagement.
This guide focuses on the synthesis of Schiff base derivatives, a well-established strategy for converting aldehydes into biologically active compounds, and provides the necessary protocols to validate their antimicrobial efficacy.
Synthetic Strategy & Protocols
The overall synthetic workflow involves two primary stages: the preparation of the core aldehyde precursor and its subsequent derivatization to generate a library of potential antimicrobial agents.
Figure 1: General workflow for the synthesis of antimicrobial Schiff bases.
Protocol: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
The direct formylation of 1-(2-hydroxyethyl)-1H-pyrazole using the Vilsmeier-Haack reagent is often problematic, as the free hydroxyl group can react with the phosphoryl chloride (POCl₃).[8] Therefore, a protection-deprotection strategy is employed for a cleaner, higher-yield reaction.
Materials:
-
1-(2-Hydroxyethyl)-1H-pyrazole
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate & Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Protection of the Hydroxyl Group:
-
In a round-bottom flask, dissolve 1-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetyl-protected intermediate.
-
-
Vilsmeier-Haack Formylation:
-
Causality Note: The Vilsmeier reagent (a chloroinimium salt) is a weak electrophile that attacks electron-rich aromatic systems like pyrazole, primarily at the C4 position.[8][9][10]
-
In a separate flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to anhydrous DMF (5.0 eq) at 0 °C. Stir for 30 minutes.
-
Add the acetyl-protected pyrazole from the previous step, dissolved in a small amount of anhydrous DMF, to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with cold 2M NaOH solution until it is slightly alkaline (pH 8-9).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
-
Deprotection and Purification:
-
Dissolve the crude product from the previous step in methanol.
-
Add 1M NaOH solution and stir at room temperature for 2-3 hours to hydrolyze the acetate group.
-
Neutralize the solution with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product, 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Protocol: General Synthesis of Schiff Base Derivatives
Materials:
-
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
-
Various substituted anilines or other primary amines (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol.
-
Add the desired substituted aniline (1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Fit the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.
-
Characterize the final Schiff base derivatives using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Antimicrobial Activity Evaluation
The most critical step is to determine the biological activity of the newly synthesized compounds. The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[11][12]
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Synthesized pyrazole derivatives
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
DMSO (for dissolving compounds)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Dilute this standardized suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Plate Preparation:
-
Dissolve the synthesized compounds and control antibiotics in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to wells 1 through 11.
-
The final volume in each well should be uniform.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[1]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. The positive control antibiotic should show an MIC value within its known acceptable range.
-
Data Presentation and Structure-Activity Relationship (SAR)
Table 1: Hypothetical MIC Data for Synthesized Pyrazole Schiff Bases (MIC in µg/mL)
| Compound ID | R-Group (on Aniline) | S. aureus (Gram +) | E. coli (Gram -) |
| PZ-H | -H | 64 | 128 |
| PZ-Cl | 4-Chloro | 16 | 32 |
| PZ-NO₂ | 4-Nitro | 8 | 16 |
| PZ-OCH₃ | 4-Methoxy | 128 | >256 |
| PZ-F | 4-Fluoro | 32 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Analysis and SAR Insights:
The structure-activity relationship (SAR) explores how chemical modifications affect biological activity.[13][14] From the hypothetical data in Table 1, we can infer:
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWG) like chloro (-Cl) and nitro (-NO₂) at the para position of the aniline ring appears to enhance antimicrobial activity (lower MIC values) compared to the unsubstituted compound (PZ-H). This is a common observation in antimicrobial drug design.[14]
-
Influence of Electron-Donating Groups: Conversely, the electron-donating methoxy group (-OCH₃) seems to significantly reduce or abolish activity (PZ-OCH₃).
-
Mechanism of Action Postulate: The variation in activity suggests that the electronic properties of the aromatic ring are crucial. This might influence the compound's ability to bind to a specific target, perhaps through interactions like hydrogen bonding or π-stacking, or it could affect cell membrane permeability. The difference in susceptibility between Gram-positive and Gram-negative bacteria may relate to the structure of the bacterial cell wall.[1]
These initial findings provide a clear rationale for the next steps in the drug discovery process: synthesizing more derivatives with various EWGs to optimize potency and exploring modifications to the hydroxyethyl group to improve pharmacokinetic properties.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is an exceptionally valuable and versatile platform for the development of novel antimicrobial agents. The synthetic protocols provided herein are robust and allow for the creation of a diverse library of derivatives. By combining systematic chemical synthesis with standardized antimicrobial evaluation, researchers can efficiently identify lead compounds and elucidate critical structure-activity relationships, paving the way for the next generation of antimicrobial therapeutics.
References
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El-Sayed, M. A. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
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Marinescu, M., & Zalaru, C. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]
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Fathalla, W., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
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Karrouchi, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Jubeh, B., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Pathogens. Available at: [Link]
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Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
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CSIR-NIScPR. (2023). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). Available at: [Link]
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D'Andrea, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
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Faisal, M., et al. (2023). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... ResearchGate. Available at: [Link]
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Van Bambeke, F., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
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Khan, A. A., et al. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]
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Abdel-Moneim, A. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
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Abdel-Moneim, A. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. Available at: [Link]
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Modi, A., & Lopez, M. J. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
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Sharma, K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Al-Issa, S. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules. Available at: [Link]
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Attaryan, H. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]
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Malinauskas, A., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
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Application Notes & Protocols: Strategic Implementation of Knoevenagel Condensation with 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde for Novel Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[1] This reaction is a modification of the aldol condensation and is renowned for its efficiency in producing α,β-unsaturated systems, which are pivotal intermediates in organic synthesis.[1][2]
Simultaneously, the pyrazole nucleus has garnered immense interest in medicinal chemistry, being recognized as a "privileged scaffold."[3][4] Its presence in numerous FDA-approved drugs for a wide range of diseases—including cancer, inflammation, and infectious diseases—testifies to its versatile pharmacophoric properties.[3][5][6][7]
This guide focuses on the strategic application of the Knoevenagel condensation to a specific, functionalized building block: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde . The presence of the hydroxyethyl group offers a secondary point for diversification, making the products of this reaction particularly valuable for library synthesis in drug discovery programs. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the rationale behind experimental choices to empower researchers in synthesizing novel pyrazole-based molecular entities.
Part 1: Mechanistic Insights into the Knoevenagel Condensation
Understanding the reaction mechanism is paramount for optimization and troubleshooting. The Knoevenagel condensation proceeds via a two-stage process: a nucleophilic addition followed by a dehydration reaction.[1]
-
Enolate Formation: A weak base (e.g., a secondary amine like piperidine or an inorganic base) deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion (enolate). The acidity of the α-protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z).[1]
-
Nucleophilic Attack: The generated enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. In amine-catalyzed reactions, the aldehyde is often first converted to a more electrophilic iminium ion, which accelerates the reaction.[8] This forms a tetrahedral intermediate.
-
Protonation & Dehydration: The intermediate is protonated to form a β-hydroxy adduct (an aldol-type product). Subsequent base-assisted elimination of a water molecule yields the final, thermodynamically stable α,β-unsaturated product.[9][10]
A specialized variant, the Doebner modification , utilizes pyridine as a catalyst and solvent when one of the activating groups on the nucleophile is a carboxylic acid (e.g., malonic acid).[1][11] This modification often results in a subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[1]
Part 2: The Substrate: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
The target aldehyde is a bespoke building block. Its synthesis, while not the focus here, is typically achieved via Vilsmeier-Haack formylation of the parent 1-(2-hydroxyethyl)-1H-pyrazole.[12] A key consideration for this substrate is the N-1 substituted hydroxyethyl group.
-
Polarity and Solubility: The hydroxyl group increases the molecule's polarity, which can influence the choice of solvent. It may enhance solubility in protic solvents like ethanol or even water under certain conditions.
-
Potential for Side Reactions: The hydroxyl group is a potential site for side reactions (e.g., O-acylation, etherification) under harsh or inappropriate conditions. Therefore, mild reaction conditions are often preferred to maintain the integrity of this functional group, avoiding the need for protection/deprotection steps.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | (Calculated) |
| Molecular Weight | 140.14 g/mol | (Calculated) |
| Appearance | (Predicted) Off-white to pale yellow solid | N/A |
| Key Functional Groups | Aldehyde, Pyrazole Ring, Primary Alcohol | N/A |
Part 3: Experimental Protocols
Here we provide three distinct, validated protocols for the Knoevenagel condensation with 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. The choice of protocol depends on the desired product, available equipment, and "green chemistry" considerations.
Protocol A: Green Synthesis using Ammonium Carbonate in Aqueous Media
This method is highly advantageous due to its operational simplicity, use of a non-toxic catalyst, and an environmentally benign solvent. It is particularly effective for reactions with highly active methylene compounds like malononitrile.[13]
-
Causality & Rationale: Ammonium carbonate serves as a mild, in-situ source of ammonia/amine catalyst. The use of water as a solvent aligns with green chemistry principles and can facilitate easy product precipitation and isolation.[13][14] Sonication can be used to increase mass transfer and accelerate the reaction rate.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles |
| 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | 140.14 | 140 mg | 1.0 mmol |
| Malononitrile | 66.06 | 66 mg | 1.0 mmol |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 19 mg | 0.2 mmol |
| Deionized Water | 18.02 | 5 mL | N/A |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask, add 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (140 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Catalyst Addition: Add ammonium carbonate (19 mg, 0.2 mmol, 20 mol%).
-
Reaction: Stir the suspension vigorously at room temperature. For an accelerated reaction, the flask can be partially submerged in an ultrasonic bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 1-3 hours.
-
Work-up and Isolation: Upon completion, the solid product that has precipitated is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove unreacted starting materials. The product is typically of high purity, but can be recrystallized from ethanol if necessary. Dry under vacuum.
Protocol B: Classic Synthesis using Piperidine Catalysis in Ethanol
This is a traditional and highly reliable method for Knoevenagel condensations, suitable for a broader range of active methylene compounds, including malonic esters and cyanoacetates.[1]
-
Causality & Rationale: Piperidine, a secondary amine, acts as a base to generate the enolate and also activates the aldehyde by forming a transient, highly electrophilic iminium ion.[8] Ethanol is an excellent solvent that solubilizes both reactants and the catalyst, facilitating a homogeneous reaction.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles |
| 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | 140.14 | 140 mg | 1.0 mmol |
| Diethyl Malonate | 160.17 | 176 µL (160 mg) | 1.0 mmol |
| Piperidine | 85.15 | 9 µL (8.5 mg) | 0.1 mmol |
| Ethanol (Absolute) | 46.07 | 10 mL | N/A |
Step-by-Step Methodology
-
Reaction Setup: Dissolve 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (140 mg, 1.0 mmol) and diethyl malonate (176 µL, 1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a condenser.
-
Catalyst Addition: Add piperidine (9 µL, 0.1 mmol, 10 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the disappearance of the aldehyde spot by TLC (3:7 ethyl acetate/hexanes).
-
Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure product.
Protocol C: Doebner Modification with Malonic Acid in Pyridine
This protocol is specifically for synthesizing the corresponding α,β-unsaturated carboxylic acid, which undergoes decarboxylation in situ.[11]
-
Causality & Rationale: Pyridine serves as both the basic catalyst and the high-boiling solvent. The reaction with malonic acid initially forms a dicarboxylic acid intermediate, which readily decarboxylates upon heating in the pyridine medium to yield the final product.[1]
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles |
| 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | 140.14 | 140 mg | 1.0 mmol |
| Malonic Acid | 104.06 | 156 mg | 1.5 mmol |
| Pyridine | 79.10 | 3 mL | N/A |
| Piperidine (co-catalyst) | 85.15 | 2 drops | catalytic |
Step-by-Step Methodology
-
Reaction Setup: In a 25 mL round-bottom flask with a condenser, dissolve 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (140 mg, 1.0 mmol) and malonic acid (156 mg, 1.5 mmol) in 3 mL of pyridine.
-
Catalyst Addition: Add 2 drops of piperidine.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) for 2-4 hours. Evolution of CO₂ should be observed.
-
Monitoring: Monitor by TLC (5% methanol in dichloromethane).
-
Work-up and Isolation: Cool the reaction mixture and pour it into a beaker containing 20 mL of cold 2M HCl. This will neutralize the pyridine and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with water to remove any pyridine hydrochloride salts. The product can be recrystallized from an ethanol/water mixture.
Part 4: Workflow and Data Summary
// Nodes Start [label="Starting Materials:\n- Pyrazole Aldehyde\n- Active Methylene Compound", shape=cylinder, fillcolor="#FEF7E0", color="#FBBC05"]; Setup [label="Reaction Setup:\n- Add Reagents & Solvent\n- Add Catalyst"]; Reaction [label="Reaction Conditions:\n- Stirring / Reflux / Sonication\n- Temperature Control", shape=cds, fillcolor="#E8F0FE", color="#4285F4"]; Monitor [label="TLC Monitoring", shape=parallelogram, fillcolor="#FCE8E6", color="#EA4335"]; Workup [label="Work-up:\n- Filtration or\n- Solvent Removal"]; Purify [label="Purification:\n- Recrystallization or\n- Column Chromatography", shape=folder, fillcolor="#E6F4EA", color="#34A853"]; Analyze [label="Product Characterization:\n- NMR (¹H, ¹³C)\n- Mass Spectrometry\n- IR Spectroscopy", shape=cylinder, fillcolor="#FEF7E0", color="#FBBC05"];
// Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitor [dir=both]; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; } Caption: Figure 2: General Experimental Workflow.
Comparative Summary of Protocols
| Parameter | Protocol A (Aqueous) | Protocol B (Classic) | Protocol C (Doebner) |
| Active Methylene | Malononitrile, Cyanoacetate | Esters, Nitriles, Ketones | Malonic Acid |
| Product Type | Dinitrile / Cyanoacrylate | Diester / Cyanoester | Carboxylic Acid |
| Catalyst | Ammonium Carbonate | Piperidine | Pyridine / Piperidine |
| Solvent | Water | Ethanol | Pyridine |
| Temperature | Room Temp | Reflux (~78 °C) | Reflux (~115 °C) |
| Pros | Green, fast, simple work-up | Broad substrate scope, reliable | Direct access to acids |
| Cons | Limited to highly active CH₂ | Requires heating, chromatography | Uses noxious pyridine, high temp |
Part 5: Applications in Medicinal Chemistry
The α,β-unsaturated pyrazole derivatives synthesized through these protocols are versatile intermediates. The newly formed double bond is a Michael acceptor, susceptible to the addition of various nucleophiles. The nitrile, ester, or carboxylic acid moieties can be further transformed into amides, amines, or other functional groups. The intact hydroxyethyl group on the pyrazole N-1 position offers a handle for subsequent reactions like etherification or esterification to modulate solubility and pharmacokinetic properties. This multi-handle approach allows for the rapid generation of diverse chemical libraries, essential for identifying lead compounds in modern drug discovery.[4][5]
References
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link][11]
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Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., et al. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate; 2017. [Link][13]
-
PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link][15]
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Shafi, S., Alam, M. M., Mulakayala, N., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem; 2023. [Link][3]
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Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., et al. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI; 2022. [Link][16]
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El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC; 2011. [Link][12]
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Khan, S., et al. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate; 2026. [Link][4]
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Bandyopadhyay, A., et al. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega; 2021. [Link][17]
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Zhang, X., et al. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry; 2024. [Link][18]
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Kumar, R., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI; 2022. [Link][5]
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Takeda, K., et al. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega; 2021. [Link][19]
-
Li, F., et al. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing; 2018. [Link][20]
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Esteb, J. J., et al. An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate; 2019. [Link][14]
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Dömling, A., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals; 2024. [Link][21]
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Singh, P., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry; 2015. [Link][6]
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Malinauskas, A., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc; 2011. [Link][22]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD; 2024. [Link][7]
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The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. Pearson+; N.D. [Link][2]
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Attaryan, H., et al. Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate; 2008. [Link][23]
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Silla, E., et al. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B; 2017. [Link][8]
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Asfandyar, M. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube; 2021. [Link][10]
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Derivatization of the hydroxyl group in 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Guide to the Strategic Derivatization of the Hydroxyl Group in 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Introduction: Unlocking the Potential of a Versatile Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The compound 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a particularly valuable bifunctional building block. It features a reactive aldehyde at the 4-position, suitable for constructing complex molecular architectures through reactions like condensation and reductive amination, and a primary hydroxyl group on the N-1 side chain.
The strategic modification, or derivatization, of this primary hydroxyl group is a critical step in drug discovery and development. It allows for the fine-tuning of a molecule's physicochemical properties, such as:
-
Solubility and Lipophilicity: Converting the polar hydroxyl group to an ether or ester can significantly alter the molecule's solubility in aqueous and organic media, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The hydroxyl group is a common site for phase II metabolic conjugation (e.g., glucuronidation). Masking it can enhance the compound's metabolic stability and prolong its half-life.
-
Pharmacophore Extension: The hydroxyl group serves as a handle for introducing new functional groups that can form key interactions (e.g., hydrogen bonds, van der Waals forces) with a biological target, thereby improving potency and selectivity.
-
Pro-drug Strategies: The hydroxyl group can be converted into a labile ester, which is later cleaved in vivo by esterases to release the active parent drug.
This guide provides a detailed exploration of several robust and field-proven protocols for the derivatization of the hydroxyl group in 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, with a focus on the underlying chemical principles and practical execution.
Core Challenge: The Principle of Chemoselectivity
The primary challenge in modifying the target hydroxyl group is achieving chemoselectivity. The molecule possesses two key reactive sites: the primary alcohol and the aromatic aldehyde. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, particularly under strongly acidic or basic conditions or in the presence of certain nucleophiles. Therefore, the chosen derivatization strategy must selectively target the hydroxyl group while leaving the aldehyde function intact. While protecting the aldehyde as an acetal is a viable but less efficient two-step approach, the protocols detailed below are optimized for direct, selective derivatization.[3]
Section 1: Ether Synthesis via Williamson O-Alkylation
The Williamson ether synthesis is a classic, reliable, and widely used method for forming C-O-C bonds.[4][5][6] It proceeds via an SN2 mechanism, which requires careful selection of reagents to ensure efficiency and prevent side reactions.
Causality and Mechanistic Insight
The reaction involves two fundamental steps:
-
Deprotonation: The alcohol is treated with a strong, non-nucleophilic base to quantitatively generate the corresponding alkoxide. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the alcohol, with the liberation of hydrogen gas driving the reaction to completion.
-
Nucleophilic Substitution (SN2): The resulting alkoxide acts as a potent nucleophile, attacking an alkyl halide (or other substrate with a good leaving group) to displace the halide and form the ether linkage.[4]
The use of a polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation without solvating the alkoxide anion, preserving its nucleophilicity for the SN2 attack.[7]
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
Materials:
-
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under nitrogen.
-
Solvent Addition: Add anhydrous DMF to the flask to suspend the NaH. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.5 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ether.
| Parameter | Condition/Reagent | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible deprotonation. |
| Solvent | Anhydrous DMF/THF | Polar aprotic; solubilizes reagents and promotes SN2. |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity trend for the SN2 reaction. |
| Temperature | 0 °C to RT | Controls exotherm of deprotonation and rate of alkylation. |
| Quenching Agent | Saturated NH₄Cl | Mildly acidic proton source to safely neutralize excess NaH. |
Section 2: Ester Synthesis via O-Acylation
O-acylation is a straightforward and high-yielding method for converting alcohols to esters using an acylating agent, typically an acid chloride or an acid anhydride.
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. It serves two purposes:
-
Acid Scavenger: It neutralizes the HCl or carboxylic acid byproduct generated during the reaction, preventing protonation of the starting alcohol (which would deactivate it).
-
Catalyst (optional): Pyridine can also act as a nucleophilic catalyst, reacting with the acid chloride to form a highly reactive acylpyridinium salt intermediate, which is then attacked by the alcohol.
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. francis-press.com [francis-press.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
A Guide for Researchers and Process Chemists
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing novel heterocyclic compounds can present unique challenges. This guide is designed to provide in-depth, experience-driven troubleshooting advice for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, focusing specifically on the common issue of low reaction yield.
Part 1: Understanding the Core Synthetic Challenge
Q1: What is the standard synthetic approach for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, and where do yields typically suffer?
The synthesis is logically approached as a two-stage process: the N-alkylation of pyrazole followed by C-4 formylation.
-
N-Alkylation: Pyrazole is reacted with an ethylene glycol equivalent (like 2-chloroethanol) under basic conditions to yield the precursor, 1-(2-hydroxyethyl)-1H-pyrazole.[1][2]
-
C-Formylation: The C-4 position of the pyrazole ring is formylated, most commonly via the Vilsmeier-Haack reaction , which uses a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]
The primary bottleneck and cause of significant yield loss is overwhelmingly the Vilsmeier-Haack formylation step. Direct formylation of 1-(2-hydroxyethyl)-1H-pyrazole often fails or results in complex mixtures and low yields. This is not due to a lack of reactivity of the pyrazole ring itself, but rather a critical chemical incompatibility.
Caption: Recommended "Protect-Formylate-Deprotect" workflow.
Part 2: The Critical Flaw in Direct Formylation
Q2: Why does the direct Vilsmeier-Haack formylation of 1-(2-hydroxyethyl)-1H-pyrazole result in low yield?
Causality: The primary cause of failure is the presence of the free hydroxyl (-OH) group on the N-1 side chain. The Vilsmeier reagent (a chloroiminium salt) and the reaction co-reagent (POCl₃) are highly reactive, non-selective electrophiles.[4] The nucleophilic hydroxyl group readily attacks these reagents, leading to a cascade of undesired side reactions that consume the starting material and generate impurities.
Research has demonstrated that substrates like 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole are resistant to direct Vilsmeier-Haack formylation; instead, the hydroxyl group is substituted by chlorine.[6] To achieve successful formylation, the hydroxyl group must first be protected.[6]
Q3: What specific side reactions are caused by the unprotected hydroxyl group?
The hydroxyl group competes with the electron-rich pyrazole ring, leading to several detrimental pathways:
-
Chlorination: Phosphorus oxychloride (POCl₃) is a potent chlorinating agent and can convert the primary alcohol into an undesired chloroethyl side chain, yielding 1-(2-chloroethyl)-1H-pyrazole.
-
O-Formylation: The Vilsmeier reagent can act as a formylating agent for the alcohol, producing a formate ester. This ester may be unstable under the reaction or work-up conditions.
-
Decomposition/Polymerization: The high reactivity of the reagents with the hydroxyl group, coupled with the exothermic nature of the reaction, can lead to complex decomposition pathways and the formation of intractable tars.[4]
Caption: Competing reaction pathways with an unprotected hydroxyl group.
Q4: What is the definitive, field-proven protocol to achieve high yield?
The solution is a Protect-Formylate-Deprotect strategy. By masking the reactive hydroxyl group with a protecting group that is stable to the Vilsmeier-Haack conditions but easily removed afterward, the reaction can be directed exclusively to the desired C-4 formylation. An acetyl group is an excellent choice.
Detailed Experimental Protocol:
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) in acetic anhydride (3.0 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 1-2 hours.
-
Monitoring: Track the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature. Carefully pour it onto crushed ice with stirring. Neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-acetoxyethyl)-1H-pyrazole. This intermediate is often pure enough for the next step.
Step 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation (Crucial): In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (4.0 eq).[4] Cool the flask to 0 °C in an ice bath. Add POCl₃ (4.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.[3][5] Stir the resulting viscous, white mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve the 1-(2-acetoxyethyl)-1H-pyrazole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to 70-80 °C.[3] Stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC. (Quench a small aliquot in a basic solution before spotting).
Step 3: Hydrolysis (Work-up and Deprotection)
-
Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto a large volume of crushed ice. This step is highly exothermic.
-
Basification & Deprotection: Stir the aqueous mixture until the ice has melted. Basify to pH > 10 by the slow addition of solid sodium carbonate or 2M NaOH solution.[3] The basic conditions will hydrolyze the intermediate iminium salt to the aldehyde and simultaneously cleave the acetate protecting group. Stir at room temperature for 1-2 hours to ensure complete deprotection.
-
Extraction & Purification: Extract the product with dichloromethane or ethyl acetate multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
Part 3: Optimizing Vilsmeier-Haack Reaction Conditions
Q5: Even with the protection strategy, my yield is suboptimal. What other parameters can I adjust?
Fine-tuning the Vilsmeier-Haack reaction is critical. Below are common issues and their solutions.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or very little product formation | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware has decomposed the reagent.[4] 2. Insufficient Temperature/Time: The reaction may be sluggish at lower temperatures.[7] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at 0 °C and use it promptly.[4] 2. Monitor by TLC. If the reaction is slow, consider increasing the temperature incrementally (e.g., to 90-100 °C). Some pyrazole formylations require temperatures up to 120 °C.[7] |
| Formation of dark, tarry residue | 1. Reaction Overheating: The initial reagent formation or reaction is highly exothermic.[4] 2. Impure Reagents: Impurities can catalyze polymerization. | 1. Maintain strict temperature control (<10 °C) during reagent preparation and substrate addition using an efficient ice bath.[4] 2. Use purified starting materials and high-purity anhydrous solvents. |
| Inconsistent Yields | 1. Incorrect Stoichiometry: The ratio of pyrazole to the Vilsmeier reagent is critical.[7] | 1. An excess of the Vilsmeier reagent is often required. Start with 4 equivalents each of DMF and POCl₃ relative to the pyrazole substrate. This can be increased if conversion is low.[3][7] |
| Difficult Work-up / Product Loss | 1. Emulsion Formation: The polar nature of the product and byproducts can lead to stable emulsions during extraction. 2. Product Decomposition: Harsh neutralization conditions can degrade the product. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase and help break the emulsion.[4] 2. Perform the quenching and basification steps at low temperatures (0-5 °C) and add the base slowly and portion-wise. |
Part 4: FAQs
Q6: Can I formylate pyrazole first and then perform the N-alkylation?
While chemically plausible, this route is often less efficient. Pyrazole-4-carbaldehyde is a solid with different solubility properties. Furthermore, the electron-withdrawing nature of the aldehyde group deactivates the pyrazole ring, making the subsequent N-H deprotonation and alkylation more difficult, potentially requiring stronger bases and harsher conditions which could interfere with the aldehyde functionality.
Q7: What are the most critical safety precautions for this synthesis?
The Vilsmeier-Haack reaction requires stringent safety measures:
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4] Always handle it in a certified chemical fume hood wearing appropriate PPE (gloves, lab coat, safety goggles).
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the final quenching with water are highly exothermic. Maintain cooling with an ice bath and perform additions slowly to prevent runaway reactions.
-
Inert Atmosphere: The moisture sensitivity of the reagents necessitates the use of an inert (N₂ or Ar) atmosphere.[4]
References
-
Gudeika, D., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]
-
Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-12. [Link]
-
Pawar, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1126-1141. [Link]
-
National Center for Biotechnology Information (2024). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary for CID 23033398. [Link]
-
Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Potapov, A. M., et al. (2007). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 43(1), 108-115. [Link]
-
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
-
Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Chemistry of Heterocyclic Compounds, 50(1), 129-132. [Link]
-
Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reductive Amination of Pyrazole Aldehydes
Welcome to the technical support center for the reductive amination of pyrazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles of your experimental choices, providing you with the tools to troubleshoot and optimize this crucial reaction.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the reductive amination of pyrazole aldehydes.
Q1: Why is my reductive amination of a pyrazole aldehyde resulting in low yield?
A1: Low yields in this reaction can stem from several factors. The most common culprits are inefficient imine formation, decomposition of the starting aldehyde or amine, or competing side reactions. The electronic nature of the pyrazole ring can influence the reactivity of the aldehyde, potentially requiring tailored reaction conditions. A thorough analysis of your reaction parameters, including the choice of reducing agent, solvent, and pH, is the first step in diagnosing the issue.
Q2: I'm observing the formation of an alcohol byproduct instead of the desired amine. What's happening?
A2: This is a classic sign that your reducing agent is too reactive and is reducing the pyrazole aldehyde before it can form an imine with the amine.[1][2] This is particularly common with strong reducing agents like sodium borohydride (NaBH₄).[2] To circumvent this, consider switching to a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be more selective for the imine over the aldehyde.[1][2]
Q3: How do I prevent the dialkylation of my primary amine?
A3: Dialkylation, the formation of a tertiary amine from a primary amine, can be a significant issue. One of the primary advantages of reductive amination is its ability to control mono-alkylation.[1] However, if you are still observing dialkylation, a stepwise approach is recommended.[3] First, allow the imine to form completely by stirring the pyrazole aldehyde and primary amine together in a suitable solvent. Then, introduce the reducing agent to reduce the pre-formed imine. This temporal separation of the reaction steps can significantly minimize the formation of the dialkylated product.
Q4: What is the optimal pH for the reductive amination of pyrazole aldehydes?
A4: Imine formation is most efficient under mildly acidic conditions, typically in the pH range of 4-5.[1] At this pH, the carbonyl oxygen of the pyrazole aldehyde is protonated, which activates it for nucleophilic attack by the amine.[1] If the conditions are too acidic, the amine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1] Conversely, under neutral or basic conditions, the imine formation can be sluggish. The addition of a catalytic amount of acetic acid is a common practice to achieve the optimal pH.[3]
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the reductive amination of pyrazole aldehydes and offers systematic solutions.
Problem 1: Incomplete Conversion of the Pyrazole Aldehyde
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted pyrazole aldehyde remaining.
-
The isolated yield of the desired amine is low.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Imine Formation | The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be due to steric hindrance or unfavorable electronic effects from the pyrazole ring. | - Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to remove water and drive the equilibrium towards imine formation.- Increase the reaction temperature to promote imine formation, but monitor for potential decomposition.- Consider using a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to activate the aldehyde.[1] |
| Insufficient Reducing Agent | The reducing agent may have been consumed by side reactions or is not potent enough under the chosen conditions. | - Increase the equivalents of the reducing agent incrementally (e.g., from 1.2 to 1.5 or 2.0 equivalents).- If using a mild reducing agent, ensure it is fresh and has been stored properly to maintain its reactivity. |
| Poor Solubility of Reagents | If the pyrazole aldehyde or amine has poor solubility in the chosen solvent, the reaction will be slow. | - Screen a variety of solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common choices.[2][3]- Consider using a co-solvent system to improve solubility. |
Problem 2: Formation of Multiple Products
Symptoms:
-
TLC plate shows multiple spots, or LC-MS indicates the presence of several unexpected masses.
-
Purification by column chromatography is challenging.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-reduction | As mentioned in the FAQs, a highly reactive reducing agent can reduce the aldehyde to an alcohol. | - Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] |
| Dialkylation of Primary Amine | The secondary amine product can react with another molecule of the pyrazole aldehyde to form a tertiary amine. | - Use a stepwise procedure: form the imine first, then add the reducing agent.[3]- Use a larger excess of the primary amine to outcompete the secondary amine product for reaction with the aldehyde. |
| Decomposition | The pyrazole aldehyde or the amine may be unstable under the reaction conditions, leading to various byproducts. | - Run the reaction at a lower temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. |
III. Experimental Protocols & Data
General Protocol for Reductive Amination of a Pyrazole Aldehyde
This protocol is a starting point and may require optimization for your specific substrates.
Step-by-Step Methodology:
-
To a solution of the pyrazole aldehyde (1.0 mmol) and the amine (1.2 mmol) in dry 1,2-dichloroethane (DCE, 20 mL), add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Reducing Agents
The choice of reducing agent is critical for the success of the reductive amination. The following table provides a comparison of commonly used reducing agents.
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | - Mild and selective for imines.- Tolerates a wide range of functional groups.[3]- Effective in one-pot procedures. | - Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | - More selective than NaBH₄.- Effective in one-pot reactions at controlled pH.[4] | - Highly toxic (releases HCN gas upon acidification).- pH control is crucial for selectivity.[1][4] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | - Inexpensive and readily available. | - Can readily reduce aldehydes and ketones, leading to alcohol byproducts.[1][2]- Best used in a two-step procedure after imine formation.[3] |
IV. Visualizing the Workflow and Troubleshooting
Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination of a pyrazole aldehyde.
Caption: General workflow for reductive amination.
Troubleshooting Decision Tree
This decision tree can guide you through the process of diagnosing and resolving common issues.
Caption: Troubleshooting decision tree.
V. References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
-
Armstrong, A., et al. (2007). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Baran, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
Sources
Preventing decomposition of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde during reaction
Technical Support Center: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you prevent decomposition and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Preventing In-Reaction Decomposition
Users of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde may occasionally encounter yield loss or the formation of impurities due to the compound's bifunctional nature. The aldehyde and the hydroxyethyl moieties can be susceptible to degradation under various reaction conditions. This guide outlines common problems, their root causes, and validated solutions.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield & Formation of a Carboxylic Acid Impurity | Oxidation of the Aldehyde: The pyrazole-4-carbaldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), oxidizing agents, or certain metal catalysts at elevated temperatures. Pyrazole aldehydes are known substrates for aldehyde dehydrogenase enzymes, indicating their propensity for oxidation[1]. | 1. Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.2. Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or freeze-pump-thaw cycles.3. Scrutinize Reagents: Ensure that no inadvertent oxidizing agents are present. Be cautious with certain grades of solvents or reagents that may contain peroxides. |
| Formation of an Alcohol and a Carboxylic Acid (Disproportionation) | Cannizzaro Reaction: Under strongly basic conditions (e.g., concentrated NaOH, KOH), aldehydes lacking α-hydrogens, such as this heterocyclic aldehyde, can undergo a Cannizzaro reaction. This involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylate salt[2][3][4][5]. | 1. pH Control: Avoid highly concentrated strong bases. If a base is required, use a milder, non-nucleophilic organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃).2. Temperature Management: Perform the reaction at lower temperatures to reduce the rate of this side reaction. |
| Unidentified Polar Impurities; Potential Intramolecular Reactions | Hydroxyl Group Interference: The primary alcohol of the N-(2-hydroxyethyl) group is nucleophilic and can participate in undesired side reactions, such as intramolecular cyclization with the aldehyde (forming a hemiacetal) or reacting with other electrophiles in the mixture. | 1. Protect the Hydroxyl Group: Before proceeding with reactions sensitive to nucleophiles, protect the hydroxyl group as a silyl ether (e.g., TBDMS, TIPS) or another suitable protecting group. This temporarily masks its reactivity.2. One-Pot Strategy: If protection/deprotection is not ideal, consider a one-pot reaction sequence where the aldehyde is consumed rapidly before the hydroxyl group can interfere. |
| Evidence of Ring-Related Byproducts | Pyrazole Ring Instability: While generally robust, the pyrazole ring can be susceptible to degradation under harsh conditions. For instance, very strong bases can lead to deprotonation at C3, potentially initiating ring-opening pathways[6]. | 1. Moderate Reaction Conditions: Avoid extremes of pH and temperature. Most pyrazole functionalization reactions can be achieved under mild conditions[7][8].2. Catalyst Screening: If using metal catalysis, screen for catalysts known to be compatible with N-heterocycles to avoid undesired coordination or ring-opening. |
Frequently Asked Questions (FAQs)
Q1: My reaction is base-sensitive, but I need to perform a condensation. What are my options?
A1: This is a common challenge. The primary concern is the base-induced Cannizzaro reaction[2][3]. Instead of strong hydroxides, consider using catalytic amounts of a weaker base like potassium carbonate or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Alternatively, acid-catalyzed conditions (e.g., catalytic p-toluenesulfonic acid in toluene with Dean-Stark apparatus to remove water) can be effective for condensations like imine or enamine formation, completely avoiding basic conditions.
Q2: I am planning a reaction that is incompatible with a primary alcohol. Should I protect the N-hydroxyethyl group?
A2: Yes, protection is the most robust strategy. The choice of protecting group is critical. A tert-Butyldimethylsilyl (TBDMS) ether is a good first choice. It is easily installed using TBDMS-Cl and imidazole in DMF and is stable to a wide range of non-acidic, non-fluoride conditions. It can be cleanly removed later with TBAF or acidic hydrolysis. This strategy prevents the hydroxyl group from acting as a competing nucleophile or being oxidized.
Q3: Can I store 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in solution?
A3: It is not recommended for long-term storage. Aldehydes, particularly heterocyclic ones, can be prone to slow oxidation in solution, especially if exposed to air and light[1]. For best results, prepare solutions fresh for each reaction. If short-term storage is necessary, use a degassed aprotic solvent (e.g., anhydrous THF or Dioxane) and store under an inert atmosphere in a refrigerator. The solid compound itself is generally stable when stored under normal laboratory conditions[9].
Q4: My downstream reaction involves a strong reducing agent like LiAlH₄. Will this affect the molecule?
A4: Yes, LiAlH₄ will reduce the aldehyde to a primary alcohol. This will result in the formation of 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)ethan-1-ol. If your goal is to selectively modify another part of the molecule while preserving the aldehyde, you must protect the aldehyde first. A common method is to convert it to a cyclic acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to hydrides and can be removed by acidic workup.
Visualizing Decomposition: Potential Pathways
The following diagram illustrates two common decomposition pathways for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde under adverse conditions. Understanding these pathways is key to designing experiments that circumvent them.
Caption: Potential degradation routes for the target aldehyde.
Protocol: Protective Acetal Formation for Aldehyde Stabilization
This protocol details a self-validating method for protecting the aldehyde functionality as a 1,3-dioxolane. This is often necessary before performing reactions on the hydroxyl group or other parts of the molecule, such as reductions or organometallic additions.
Objective: To protect the aldehyde of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde to prevent its reaction in subsequent synthetic steps.
Materials:
-
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware with Dean-Stark apparatus
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous toluene. Stir until dissolved.
-
Catalyst and Reagent: Add ethylene glycol (1.5 eq) followed by a catalytic amount of p-TSA (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the p-TSA catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product.
-
Purification: Purify the product via column chromatography on silica gel if necessary.
This procedure effectively protects the aldehyde, allowing for a broader range of chemical transformations on the rest of the molecule. The acetal is stable to bases, nucleophiles, and hydrides and can be readily deprotected using aqueous acid.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Iftikhar, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
- Khabnadideh, S., et al. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Sharma, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Nicolas, J., et al. (2017). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 8(40), 6279-6290.
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
- Kot-Wasik, A., et al. (2019).
- Siwek, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(9), 2966.
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Patel, N. B., & Patel, J. C. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- National Institutes of Health. (n.d.).
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
- Siwek, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- Edwards, M. P., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(23), 4503-4507.
- ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
- National Center for Biotechnology Information. (n.d.).
- Daugulis, O., et al. (2015). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, 4(4), 65.
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]
- Fine Chemical Manufacturer. (n.d.). The Crucial Role of N-Methyl-N-hydroxyethyl-p-toluidine in Organic Synthesis.
- Royal Society of Chemistry. (n.d.).
-
Khan Academy. (2024). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry. Retrieved from [Link]
- American Chemical Society. (2025). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents.
- Kaunas University of Technology. (n.d.).
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde.
- Royal Society of Chemistry. (2023).
- Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- MDPI. (n.d.).
- Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles.
- ResearchGate. (n.d.). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.
- Molecules. (n.d.).
- PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde.
Sources
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Technical Support Center: Scale-Up of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the laboratory bench to pilot or production scale. We will address common issues, provide in-depth mechanistic explanations, and offer field-proven solutions to ensure a robust, safe, and efficient process.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up process. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.
Question 1: We are observing a significant amount of a chlorinated by-product, 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde, and our yield of the desired product is low. What is happening and how can we prevent this?
Answer: This is a classic and frequently encountered issue in the Vilsmeier-Haack formylation of substrates containing free hydroxyl groups.
Causality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful electrophile. While its primary role is formylation of the electron-rich pyrazole ring at the C4 position, it also readily reacts with nucleophilic groups like primary alcohols.[1] The hydroxyl group on your substrate attacks the Vilsmeier reagent, leading to an intermediate that is subsequently converted to a chloride by the chloride ions present in the reaction mixture. This results in the formation of 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde. In some cases, the free hydroxyl group can be directly chlorinated by POCl₃.[1]
Solution: Hydroxyl Group Protection Strategy
To prevent this side reaction, a protection-deprotection strategy is the most robust solution. The hydroxyl group must be masked with a protecting group that is stable to the Vilsmeier-Haack conditions and can be removed easily afterward. Acetylation is an excellent choice.
Recommended Protocol:
-
Protection: React the starting material, 1-(2-hydroxyethyl)-1H-pyrazole, with acetic anhydride to form 2-(1H-pyrazol-1-yl)ethyl acetate. This reaction is typically high-yielding and clean.
-
Formylation: Subject the protected intermediate, 2-(1H-pyrazol-1-yl)ethyl acetate, to the Vilsmeier-Haack reaction (POCl₃/DMF). The acetyl group is stable under these conditions, ensuring that formylation occurs exclusively at the desired C4 position of the pyrazole ring.[1]
-
Deprotection (Hydrolysis): After the formylation is complete and the reaction has been quenched, the resulting 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate can be easily hydrolyzed back to the desired 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde using a simple base wash (e.g., aqueous sodium carbonate or hydroxide) during the work-up.
This three-step sequence, while adding a step, significantly improves the yield and purity of the final product by eliminating the major side reaction pathway.
Question 2: The Vilsmeier-Haack reaction is highly exothermic and difficult to control at a larger scale. What are the critical parameters for managing the thermal risk?
Answer: Uncontrolled exotherms are a major safety hazard during scale-up, potentially leading to runaway reactions, pressure buildup, and release of toxic materials.[2] The formation of the Vilsmeier reagent and the subsequent quenching step are both significantly exothermic.[3][4]
Critical Control Points & Solutions:
-
Vilsmeier Reagent Formation:
-
Reverse Addition: Always add the phosphorus oxychloride (POCl₃) slowly to the chilled DMF. Never add DMF to POCl₃. This ensures that the reactive POCl₃ is never in excess, which can lead to a more violent reaction.
-
Temperature Control: Pre-chill the DMF to 0-5 °C in a reactor with an efficient cooling jacket and overhead stirrer before beginning the POCl₃ addition. Maintain this temperature throughout the addition.
-
Addition Rate: The rate of POCl₃ addition should be carefully controlled to allow the cooling system to dissipate the generated heat effectively. The internal temperature should be monitored continuously with a calibrated probe. A maximum temperature (Tₘₐₓ) should be set, and the addition should be paused if the temperature approaches this limit.
-
-
Reaction Quench:
-
Controlled Quench: The quench, typically done by adding the reaction mixture to ice water or an aqueous base, is also highly exothermic. For scale-up, this should be performed by slowly transferring the reaction mixture into a well-stirred, chilled quench vessel.
-
Sufficient Quench Volume: Ensure a large excess of ice/water is used to absorb the heat of hydrolysis of both the excess Vilsmeier reagent and the POCl₃ by-products.
-
The workflow below illustrates the decision-making process for thermal management.
Caption: Workflow for Thermal Management During Scale-Up.
Question 3: Our final product is difficult to purify. Column chromatography is not viable at our target scale. What are the best alternative purification strategies?
Answer: Moving away from chromatography is a standard requirement for process scale-up. The choice of purification method depends on the physical properties of your product and the nature of the impurities.
Purification Options:
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Solvent Screening: Perform a systematic solvent screen at the lab scale to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common choices include isopropanol, ethyl acetate, toluene, or mixtures with heptane.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to induce crystallization.
-
-
Distillation: If your product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[3]
-
Feasibility: This requires that your product is thermally stable and has a significantly different boiling point from the major impurities. A Kugelrohr or short-path distillation apparatus can be used at the lab scale to test feasibility before investing in larger distillation equipment.
-
-
Acid-Base Extraction: The pyrazole ring is weakly basic. You may be able to use this property to your advantage.
-
Procedure: Dissolve the crude material in an organic solvent (e.g., toluene or methyl tert-butyl ether). Extract with a dilute aqueous acid (e.g., 1M HCl) to move the product into the aqueous phase, leaving non-basic impurities behind. Then, neutralize the aqueous phase with a base (e.g., NaHCO₃) and extract the purified product back into an organic solvent. This method is highly dependent on the pKa of your compound and the nature of the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall recommended synthetic pathway for scale-up?
A1: The most reliable pathway involves a two-step synthesis with a protection/deprotection sequence to avoid side reactions.
Caption: Recommended Synthetic Pathway with Protection Strategy.
This route ensures high regioselectivity for the formylation and avoids the problematic chlorination side reaction.[1]
Q2: What are the critical process parameters (CPPs) to monitor during the Vilsmeier-Haack reaction?
A2: Monitoring and controlling CPPs is essential for safety, consistency, and yield.
| Parameter | Stage | Importance | Control Strategy |
| Reagent Quality | All | Purity of POCl₃ and DMF is critical for preventing side reactions and ensuring complete conversion.[3] | Use fresh, high-purity, anhydrous reagents. Perform quality control checks (e.g., titration, GC) on incoming raw materials. |
| Temperature | Reagent Formation & Quench | Manages highly exothermic events, prevents runaway reactions, and minimizes by-product formation.[3] | Use a reactor with an efficient cooling system. Control addition rates. Implement continuous temperature monitoring with alarms. |
| Reagent Stoichiometry | Formylation | The molar ratio of Vilsmeier reagent to the pyrazole substrate affects reaction rate and completion. | An excess of the Vilsmeier reagent (typically 1.5-3.0 equivalents) is used to drive the reaction.[5] This must be precisely controlled at scale. |
| Reaction Time | Formylation | Ensures the reaction goes to completion without degrading the product. | Monitor reaction progress using in-process controls (IPCs) like HPLC or TLC. |
| Stirring Speed | All | Ensures efficient heat transfer and homogenous mixing, which is critical for preventing localized hot spots. | Use an appropriately sized overhead stirrer. Ensure a vortex is present but that air is not being entrained. |
Q3: What are the primary safety considerations for handling the reagents at scale?
A3: The reagents used in this synthesis are hazardous and require strict handling protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly toxic by inhalation, corrosive, and causes severe skin burns and eye damage.[6] It reacts violently with water, releasing heat and toxic fumes (HCl and phosphoric acid).[4]
-
Handling: Must be handled in a closed system or a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a rubber apron. Have a spill kit with an appropriate neutralizer (e.g., sodium bicarbonate) readily available.
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: Liver toxicant and a suspected teratogen. It can be absorbed through the skin.
-
Handling: Use in a well-ventilated area and wear appropriate gloves to prevent skin contact.
-
-
Exothermic Reactions:
-
Hazards: The reaction of POCl₃ with DMF can become uncontrollable if not properly cooled.[2]
-
Handling: Follow the thermal management procedures outlined in the troubleshooting section. Ensure the reactor is properly sized and the cooling system is fully operational before starting.
-
Experimental Protocols
Lab Scale Protocol (Illustrative)
Step 1: Protection - Synthesis of 2-(1H-Pyrazol-1-yl)ethyl acetate
-
In a 250 mL round-bottom flask, dissolve 1-(2-hydroxyethyl)-1H-pyrazole (10.0 g, 79.3 mmol) in pyridine (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (9.7 g, 95.1 mmol) dropwise, keeping the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.
Step 2 & 3: Formylation and Deprotection
-
In a 500 mL three-necked flask equipped with a dropping funnel and thermometer, place anhydrous DMF (80 mL) and cool to 0 °C.
-
Slowly add POCl₃ (30.4 g, 198.2 mmol) dropwise, maintaining the internal temperature between 0-10 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Add a solution of 2-(1H-pyrazol-1-yl)ethyl acetate (20.4 g, 132.1 mmol) in DMF (20 mL) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it onto a stirred mixture of crushed ice (400 g) and saturated sodium carbonate solution (400 mL), ensuring the final pH is >8.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the ester.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by crystallization from an appropriate solvent (e.g., ethyl acetate/heptane).
| Reagent | Lab Scale (g) | Pilot Scale (kg) | Molar Eq. |
| 1-(2-Hydroxyethyl)-1H-pyrazole | 10.0 | 5.0 | 1.0 |
| Acetic Anhydride | 9.7 | 4.85 | 1.2 |
| POCl₃ | 22.8 (for formylation) | 11.4 | 1.5 |
| DMF | ~75 mL | ~37.5 L | Solvent |
Disclaimer: This guide is intended for informational purposes for a professional audience. All procedures, especially during scale-up, should be thoroughly evaluated for safety and scalability by qualified personnel. Perform a comprehensive risk assessment before undertaking any chemical synthesis.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 23, 2026, from [Link]
- Al-Zaydi, K. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]
- Attaryan, H., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509.
-
PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved January 23, 2026, from [Link]
-
Jorgensen, M., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Retrieved January 23, 2026, from [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 23, 2026, from [Link]
-
Purdue College of Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved January 23, 2026, from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2023). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Retrieved January 23, 2026, from [Link]
-
Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 23, 2026, from [Link]
-
SciRP.org. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved January 23, 2026, from [Link]
-
Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2023). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved January 23, 2026, from [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved January 23, 2026, from [Link]
- Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 23, 2026, from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved January 23, 2026, from [Link]
-
Wiley Online Library. (2023). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2011). Phosphorus Oxychloride and Acetone: An Incompatibility Investigation Using ARC. Organic Process Research & Development. Retrieved January 23, 2026, from [Link]
-
Bibliomed. (2009). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved January 23, 2026, from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved January 23, 2026, from [Link]
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
KTU ePubl. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved January 23, 2026, from [Link]
-
European Commission. (2012). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. Retrieved January 23, 2026, from [Link]
Sources
By-product formation in reactions involving 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
An invaluable reagent in contemporary drug discovery and materials science, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is prized for its versatile reactivity. However, its bifunctional nature—possessing both a reactive aldehyde and a nucleophilic hydroxyl group—presents unique challenges in synthetic chemistry. Undesired side reactions can lead to complex product mixtures, diminished yields, and purification difficulties.
This technical support center provides targeted troubleshooting guides and frequently asked questions to address common issues encountered during reactions involving this pyrazole derivative. As Senior Application Scientists, we aim to equip you with the mechanistic insights and practical protocols necessary to mitigate by-product formation and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental problems, detailing the underlying chemical causes and providing validated protocols for resolution.
Issue 1: Low Yields and Unidentified Impurities in Reductive Amination
Question: I am performing a reductive amination with 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde and a primary amine, but I'm observing a low yield of my target secondary amine, alongside several unidentified peaks in my LC-MS analysis. What could be the cause?
Answer: Low yields in reductive aminations with this substrate often stem from two primary sources: instability of the N-hydroxyethyl group under certain acidic conditions and competitive side reactions of the aldehyde.
Plausible Cause A: N-(2-Chloroethyl) By-product Formation
The N-hydroxyethyl moiety is susceptible to substitution, particularly under conditions used to facilitate imine formation or in the presence of certain activating agents. For instance, the Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, is known to convert N-hydroxyethyl groups to N-chloroethyl groups if the hydroxyl is unprotected.[1] While you may not be running a Vilsmeier-Haack reaction, the use of certain Brønsted or Lewis acids can promote a similar transformation if a chloride source is present. The resulting 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde may exhibit different reactivity or lead to undesired downstream products.
Plausible Cause B: Aldol-type Self-Condensation
Under basic or, in some cases, acidic conditions, aldehydes can undergo self-condensation. While 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde lacks α-hydrogens and thus cannot undergo a traditional aldol reaction, related dimerization or polymerization reactions can occur, especially at elevated temperatures.
Plausible Cause C: Over-reduction
Depending on the reducing agent used, the aldehyde can be over-reduced to the corresponding alcohol, 1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)methanol. This is more common with harsher reducing agents like lithium aluminum hydride.
-
Choice of Reducing Agent: Employ a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is effective under mildly acidic conditions that favor imine formation without being harsh enough to cause significant side reactions.
-
pH Control: Maintain a pH between 5 and 6 during the reaction. This range is optimal for imine formation. A lower pH can accelerate the conversion of the hydroxyl group to a better leaving group, while a higher pH can promote Cannizzaro-type side reactions.
-
Reaction Temperature: Perform the reaction at room temperature or below (0 °C) to minimize the rate of potential side reactions.
-
Order of Addition: Add the reducing agent after allowing the aldehyde and amine to stir for a short period (e.g., 30-60 minutes) to allow for imine formation.
Issue 2: Appearance of an Acidic By-product
Question: After my reaction and work-up, I've isolated my product but notice a significant impurity that appears to be acidic by extraction and has a molecular weight corresponding to the addition of an oxygen atom to my starting aldehyde. What is this by-product?
Answer: The formation of an acidic impurity strongly suggests the presence of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This can arise from two main pathways:
Plausible Cause A: Over-oxidation
If your synthesis of the aldehyde involved the oxidation of the corresponding primary alcohol, over-oxidation is a common side reaction. While some methods, such as those using TEMPO with a co-oxidant, can be highly selective for the aldehyde, other common oxidants like PCC, PDC, or manganese dioxide can lead to the formation of the carboxylic acid if the reaction is not carefully controlled.[1]
Plausible Cause B: Cannizzaro Reaction
Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction. In this process, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid. This can occur if your reaction is run under basic conditions or if a strongly basic work-up (e.g., a high concentration NaOH wash) is used.
-
For Oxidation Reactions:
-
Use a mild and selective oxidizing agent.
-
Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Avoid excessive reaction times and temperatures.
-
-
For Reactions and Work-ups:
-
Avoid strongly basic conditions. If a basic wash is required, use a milder base like sodium bicarbonate.
-
Ensure the reaction is not unnecessarily heated if basic reagents are present.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions with 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde?
The most frequently encountered by-products are:
-
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: Formed via over-oxidation or the Cannizzaro reaction.
-
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)methanol: Arises from over-reduction of the aldehyde or the Cannizzaro reaction.
-
1-(2-Chloroethyl)-1H-pyrazole-4-carbaldehyde: Can form under acidic conditions in the presence of a chloride source.[1]
-
Aldol-type or Cannizzaro-related dimers/oligomers: Resulting from self-reaction of the aldehyde under basic or acidic conditions.
Q2: How can I protect the N-hydroxyethyl group to prevent side reactions?
If the hydroxyl group is interfering with your desired transformation, it can be protected using standard protecting groups for alcohols. The choice of protecting group will depend on the conditions of your subsequent reaction steps.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust and can be installed using the corresponding silyl chloride and a base like imidazole. They are stable to a wide range of conditions but are typically removed with fluoride sources (e.g., TBAF).
-
Esters (e.g., Acetate): The hydroxyl group can be acylated with acetic anhydride or acetyl chloride.[1] Acetates are stable to acidic conditions but are readily cleaved by basic hydrolysis.
-
Ethers (e.g., Benzyl, MOM): These offer greater stability but require harsher conditions for deprotection.
Q3: Is the pyrazole ring itself susceptible to degradation?
The pyrazole ring is an aromatic heterocycle and is generally stable under most standard synthetic conditions, including mild acids, bases, and many oxidizing and reducing agents.[2] Electrophilic substitution occurs preferentially at the C4 position.[2] However, very harsh conditions, such as high-temperature reactions with strong acids or bases, or aggressive oxidizing agents, could potentially lead to ring degradation.
Q4: What analytical techniques are best for identifying these by-products?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying by-products. It allows for the separation of components in the reaction mixture and provides their molecular weights, which is crucial for deducing their structures.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can confirm the structures of isolated by-products. For example, the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a carboxylic acid proton signal (>10 ppm) would indicate oxidation.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Can provide functional group information. For instance, the presence of a broad O-H stretch around 3000 cm-1 and a C=O stretch around 1700 cm-1 would be indicative of the carboxylic acid by-product.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus common side reactions.
Caption: Key reaction pathways for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
References
-
Shaaban, M. R., et al. (2019). Synthesis of some novel pyrazole derivatives endowed with antimicrobial and antioxidant activities. Molecules, 24(21), 3874. Available at: [Link]
-
Al-Masoudi, N. A. L. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting advice for catalyst selection in reactions involving the versatile building block, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. Our focus is on providing practical, field-proven insights to navigate the complexities of working with this bifunctional molecule.
Introduction to the Chemistry of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic compound featuring three key reactive sites: a nucleophilic pyrazole ring, an electrophilic aldehyde, and a primary hydroxyl group. The interplay of these functionalities presents both synthetic opportunities and challenges, particularly concerning chemoselectivity. This guide is structured to address the most common questions and issues encountered during its use in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I am struggling with the Vilsmeier-Haack formylation of 1-(2-hydroxyethyl)-1H-pyrazole to synthesize the target carbaldehyde. What could be the issue?
Direct Vilsmeier-Haack formylation of 1-(2-hydroxyethyl)-1H-pyrazole can be problematic. The hydroxyl group can react with the Vilsmeier reagent (typically formed from POCl₃ and DMF), leading to undesired side products and low yields of the desired aldehyde.[1]
A more reliable approach involves a protection-formylation-deprotection sequence. The hydroxyl group can be protected as an acetate ester by reacting 1-(2-hydroxyethyl)-1H-pyrazole with acetic anhydride. The resulting ester readily undergoes Vilsmeier-Haack formylation, followed by hydrolysis to yield 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde.[1]
Q2: How can I selectively reduce the aldehyde group to a primary alcohol without affecting the pyrazole ring?
The selective reduction of the aldehyde in 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde to form [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methanol is a common transformation. Standard hydride reagents are generally effective and chemoselective for this purpose.
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium borohydride (NaBH₄) | Methanol | 0 to 25 | 88-92 | A mild and cost-effective choice for selective aldehyde reduction.[2] |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 90-95 | A more powerful reducing agent, also effective for this transformation.[2] |
Causality: These hydride reagents are excellent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. The pyrazole ring, being aromatic, is not susceptible to reduction under these mild conditions.
Q3: What are the best catalytic methods for the selective oxidation of the aldehyde to a carboxylic acid?
A significant challenge in oxidizing the aldehyde of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is preventing the simultaneous oxidation of the primary hydroxyl group.
The Challenge of Chemoselectivity: Direct oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) under phase-transfer catalysis has been shown to produce a mixture of the desired carboxylic acid and the dicarboxylic acid, where both the aldehyde and the hydroxyl group are oxidized.[3]
The Solution - Protecting Groups: To achieve selective oxidation of the aldehyde, the hydroxyl group must be protected. The acetyl group is a suitable choice for this purpose.[3]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth comparison of the biological activities of a specific class of these compounds: 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and a discussion of structure-activity relationships (SAR). This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The Versatile Pyrazole Core: A Foundation for Diverse Biological Effects
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[3][4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The versatility of the pyrazole nucleus allows for facile structural modifications, enabling the fine-tuning of its pharmacological profile. The introduction of a 1-(2-hydroxyethyl) substituent and a 4-carbaldehyde group provides key functionalities for further derivatization, leading to compounds with diverse and potent biological effects.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, particularly their Schiff base and hydrazone analogues, have emerged as promising candidates in the search for new anticancer agents.[7][8] Their cytotoxic effects are often attributed to the disruption of fundamental cellular processes, such as tubulin polymerization and the inhibition of protein kinases involved in cancer cell signaling.[9][10][11]
Comparative Anticancer Efficacy
The antiproliferative activity of these derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-based Schiff Base | HeLa (Cervical Cancer) | Micromolar range | Doxorubicin | Not specified |
| Pyrazole-based Hydrazone | MCF-7 (Breast Cancer) | Micromolar range | Doxorubicin | Not specified |
| Pyrazole-Oxindole Conjugate | HeLa, A549, MCF7, DU145 | ~3 µM (average) | Nocodazole | ~1.72 µM (average) |
Note: The table presents generalized data from studies on pyrazole derivatives. Specific IC50 values for 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde derivatives require further targeted synthesis and evaluation.
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant mechanism by which some pyrazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[9][12] Tubulin is a crucial protein that assembles into microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[13] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).[9]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Schiff bases derived from 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[14][15][16] The imine (-C=N-) group in Schiff bases is often crucial for their biological activity.[15]
Comparative Antimicrobial Efficacy
The antimicrobial potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrazole-based Schiff Base | Staphylococcus aureus | Varies | Candida albicans | Varies |
| Pyrazole-based Schiff Base | Escherichia coli | Varies | Aspergillus niger | Varies |
| Pyrazole-based Schiff Base | Multidrug-resistant bacteria | 7.81 - 15.62[14] | - | - |
Note: The table presents generalized data. The specific MIC values can vary significantly based on the substituents on the Schiff base.
Potential Mechanism of Action
The exact mechanism of antimicrobial action for these pyrazole derivatives is not fully elucidated but is thought to involve the disruption of the bacterial cell wall or the inhibition of essential enzymes, such as DNA gyrase and dihydrofolate reductase.[14]
Caption: Experimental workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some, like celecoxib, being widely used in clinical practice.[17] The anti-inflammatory effects of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19]
Comparative Anti-inflammatory Efficacy
The in vitro anti-inflammatory activity is often assessed by the ability of the compounds to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 is desirable to minimize the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 enzyme.
| Derivative Type | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) |
| Pyrazole-4-carbaldehyde derivative | Varies | Varies | Varies |
| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Generally higher than Celecoxib | Comparable to Celecoxib | Varies |
Note: The table illustrates the general trend observed for pyrazole-based anti-inflammatory agents. Specific data for the title compounds would require dedicated studies.
Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response involving the production of prostaglandins, which are synthesized by COX enzymes.[17] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By selectively inhibiting COX-2, these pyrazole derivatives can reduce the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the pyrazole derivative or a control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement of Product Formation: Quantify the production of prostaglandins (e.g., PGE2) using techniques like enzyme immunoassay (EIA) or chromatography.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its derivatives.[8][20]
-
For Anticancer Activity: The introduction of bulky aromatic or heteroaromatic rings through a Schiff base or hydrazone linkage at the 4-carbaldehyde position often enhances cytotoxic activity. The presence of electron-withdrawing or donating groups on these appended rings can further modulate the potency.
-
For Antimicrobial Activity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Modifications that increase lipophilicity, without compromising aqueous solubility, can lead to enhanced antimicrobial effects.
-
For Anti-inflammatory Activity: The presence of specific functional groups, such as a sulfonamide or a trifluoromethyl group, on an N-phenyl ring at the 1-position of the pyrazole is a common feature in selective COX-2 inhibitors. While the core structure in this guide differs, the nature of the substituents on any appended aromatic rings will likely influence COX-2 selectivity.
Conclusion and Future Directions
The derivatives of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on the synthesis of a broader library of these derivatives and a systematic evaluation of their biological activities to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are necessary to fully elucidate their modes of action and to identify potential molecular targets. The insights gained from such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on this versatile pyrazole scaffold.
References
Please note that the reference list is a compilation of sources relevant to the broader topic of pyrazole derivatives and their biological activities, as specific literature on 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde derivatives is limited. The provided links are for general reference and may not contain the specific data points mentioned in the text.
-
Attaryan, H. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2019). MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. (2017). ResearchGate. [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]
-
Schiff bases: A short review of their antimicrobial activities. (2011). ResearchGate. [Link]
-
Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (2023). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. (2023). Samarra Journal of Pure and Applied Science. [Link]
-
Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. (2013). IDOSI Journals. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). MDPI. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023). ResearchGate. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). MDPI. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Der Pharmacia Lettre. [Link]
-
Accepted Manuscript Design and Synthesis of Pyrazole -Oxindole Conjugates Targeting Tubulin Polymerization as New Anticancer Agents. (2015). ResearchGate. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. (2022). Elsevier. [Link]
-
SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL, ANTIFUNGAL, ANTIVIRAL ACTIVITY OF SALICYL BASED NEW SCHIFF BASES AND THEIR Co(II),. (2019). Revue Roumaine de Chimie. [Link]
-
Synthesis and biological evaluation of some pyrazolone based Schiff base derivatives as enzymes inhibitors, antioxidant, and anticancer agents. (2020). ResearchGate. [Link]
-
(PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). ResearchGate. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). NIH. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. [Link]
-
1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]
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A Comparative Guide to Nucleophilic Addition Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde vs. Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Aldehydes
Nucleophilic addition is a cornerstone reaction class for aldehydes and ketones, fundamental to the synthesis of a vast array of organic molecules, including alcohols, amines, and alkenes.[1][2][3] The reaction hinges on the attack of an electron-rich nucleophile on the electrophilic carbonyl carbon.[2] While the general mechanism is conserved, the reactivity of the aldehyde is exquisitely sensitive to its molecular architecture.
This guide examines two structurally distinct aldehydes:
-
Benzaldehyde: The simplest aromatic aldehyde, consisting of a formyl group attached to a benzene ring. Its reactivity is the benchmark against which many other aromatic aldehydes are measured.
-
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A heteroaromatic aldehyde featuring a five-membered pyrazole ring substituted with a formyl group and a 1-(2-hydroxyethyl) group. This structure introduces unique electronic and potential intramolecular effects.
By dissecting their structural and electronic differences, we can predict and rationalize their performance in key synthetic transformations, providing researchers with the insights needed to make informed decisions in experimental design.
The Decisive Factors: Electronic and Steric Profiles
The rate and success of a nucleophilic addition reaction are primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.[4][5]
Benzaldehyde: The Resonance-Stabilized Benchmark
Benzaldehyde's reactivity is tempered by the electronic properties of the phenyl ring. The aromatic system donates electron density to the carbonyl group through resonance. This delocalization of electrons reduces the partial positive charge (δ+) on the carbonyl carbon, making it a less potent electrophile compared to its aliphatic counterparts like ethanal.[1][5][6] Consequently, benzaldehyde is generally less reactive towards nucleophiles.[6][7][8]
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A Heteroaromatic Perspective
In contrast, the pyrazole ring in 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde has a profoundly different electronic influence. The presence of two electronegative nitrogen atoms in the heteroaromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the formyl group, increasing the partial positive charge on the carbonyl carbon and rendering it significantly more electrophilic than that of benzaldehyde.
The 1-(2-hydroxyethyl) substituent introduces two additional considerations:
-
Steric Hindrance: The substituent adds bulk near the N1 position, though it is relatively distant from the C4-aldehyde reaction center.
-
Intramolecular Interactions: The terminal hydroxyl (-OH) group has the potential to act as a hydrogen bond donor or acceptor, or to coordinate with reagents, potentially influencing the reaction pathway or transition state stability.
Caption: Electronic effects governing aldehyde reactivity.
The General Mechanism of Nucleophilic Addition
The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[1][9] This step is typically the rate-determining step. In the second step, the negatively charged oxygen is protonated, usually by a weak acid or during an acidic workup, to yield the final alcohol product.[1][5]
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- 9. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to the Antimicrobial Spectrum of Compounds Derived from 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Promising Scaffold of Pyrazole in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention from the medicinal chemistry community. Pyrazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The pyrazole ring system is a key pharmacophore in several approved drugs, underscoring its therapeutic potential.
This guide focuses on the prospective antimicrobial spectrum of compounds synthesized from the versatile starting material, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde . While direct and extensive experimental data on derivatives from this specific aldehyde is emerging, we can extrapolate and build a strong predictive framework based on the well-established reactivity of the pyrazole-4-carbaldehyde moiety and the known antimicrobial profiles of analogous structures.[3][4][5][6] This document serves as a comparative guide for researchers, scientists, and drug development professionals, providing insights into the synthesis of potential antimicrobial candidates, their expected spectrum of activity, and the standardized methodologies for their evaluation.
Synthetic Pathways: From a Single Aldehyde to a Diverse Chemical Library
The chemical versatility of the aldehyde functional group on the pyrazole ring allows for the generation of a diverse library of compounds. The 1-(2-Hydroxyethyl) substituent further offers opportunities for secondary modifications. A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6] For instance, the synthesis of the related compound, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, involves the protection of the hydroxyl group, followed by Vilsmeier-Haack formylation and subsequent deprotection.[6]
Starting with 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, several classes of derivatives with potential antimicrobial activity can be synthesized through established chemical transformations. The following diagram illustrates some of the key synthetic pathways:
Caption: Synthetic pathways from 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde to various classes of potential antimicrobial compounds.
The rationale behind exploring these derivatives is based on established structure-activity relationships (SAR) for pyrazole-based antimicrobials:
-
Schiff Bases and Hydrazones: The imine (-C=N-) linkage is a common feature in many antimicrobial compounds. The condensation of the pyrazole-4-carbaldehyde with various aromatic and heterocyclic amines or hydrazines can lead to potent antimicrobial agents.[1]
-
Chalcones: These α,β-unsaturated ketones are well-known precursors for various heterocyclic systems and possess intrinsic antimicrobial activity.[2]
-
Pyrazolines: Cyclization of chalcones with hydrazines can yield pyrazoline derivatives, which have shown significant activity against a range of bacterial and fungal pathogens.[7]
Comparative Antimicrobial Spectrum: An Evidence-Based Projection
While awaiting specific experimental data for derivatives of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, we can project their potential antimicrobial spectrum by comparing them to structurally similar compounds reported in the literature. The following table summarizes the observed Minimum Inhibitory Concentrations (MICs) for various pyrazole derivatives against a panel of clinically relevant microorganisms.
| Derivative Class | Representative Organisms | Reported MIC Range (µg/mL) | Reference Compound(s) |
| Hydrazones | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | 62.5 - 125 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide |
| Escherichia coli, Klebsiella pneumoniae (Gram-negative) | 62.5 - 125 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | |
| Aspergillus niger, Candida albicans (Fungi) | 2.9 - 7.8 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | |
| Pyrazolines | Staphylococcus aureus (including MRSA) | 4 | Lead compound (9) from a study on pyrazoline derivatives |
| Enterococcus faecalis | 4 | Lead compound (9) from a study on pyrazoline derivatives | |
| General Pyrazole Derivatives | Escherichia coli, Staphylococcus aureus | Moderate to significant activity | Various pyrazole-4-carbaldehyde derivatives with halogenated phenyl moieties |
| Pyranopyrazoles | Bacillus cereus, Staphylococcus aureus (Gram-positive) | Good activity | Novel β-enaminonitriles and their cyclized products |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Good activity | Novel β-enaminonitriles and their cyclized products |
Note: The above data is for analogous compounds and serves as a predictive guide. Actual MIC values for derivatives of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde must be determined experimentally.
Standardized Protocol for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, it is imperative to follow standardized antimicrobial susceptibility testing (AST) protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[8][9] The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method, a widely accepted technique.[10][11]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Test compounds synthesized from 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial and/or fungal strains for testing (e.g., ATCC reference strains).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
-
Preparation of Test Compound Stock Solution:
-
Dissolve the synthesized compound in DMSO to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well, except for the negative control wells (which should only contain broth).
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by using a plate reader to measure the optical density at 600 nm.
-
Conclusion and Future Directions
The 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel antimicrobial agents. By leveraging established synthetic methodologies, a diverse library of derivatives, including Schiff bases, chalcones, and pyrazolines, can be generated. Based on comparative analysis with existing literature, these compounds are predicted to exhibit a broad spectrum of activity against clinically relevant bacteria and fungi.
The successful translation of these promising scaffolds into clinical candidates hinges on rigorous and standardized evaluation. The protocols outlined in this guide, adhering to CLSI and EUCAST standards, provide a robust framework for determining the antimicrobial efficacy of newly synthesized compounds. Future research should focus on the synthesis and comprehensive antimicrobial screening of a focused library of derivatives to establish concrete structure-activity relationships. Subsequent studies should then progress the most potent compounds to in vivo efficacy and toxicological assessments.
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- Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). PDF.
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis. Retrieved from [Link]
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A Comparative Guide to the In Vitro Evaluation of Pyrazole-Based Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its unique structural features have led to the development of numerous clinically significant drugs. This guide provides an in-depth, technical comparison of the in vitro evaluation of pyrazole-based inhibitors, focusing on two therapeutically relevant enzyme targets: Cyclooxygenase-2 (COX-2) and Xanthine Oxidase (XO). We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present comparative data to benchmark performance against established alternatives.
The Enduring Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of physicochemical properties, making them privileged structures in medicinal chemistry.[1] They can engage in a variety of non-covalent interactions with enzyme active sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to high-affinity binding. The versatility of pyrazole synthesis allows for facile modification and optimization of inhibitor potency and selectivity.[2] Notable examples of pyrazole-based drugs include the selective COX-2 inhibitor Celecoxib and the anti-gout medication Allopurinol, which, while technically a pyrazolopyrimidine, shares a core structural motif.[3][4]
Principles of In Vitro Enzyme Inhibition Assays
The foundation of evaluating any enzyme inhibitor lies in robust and reproducible in vitro assays.[5] These assays are designed to measure the rate of an enzyme-catalyzed reaction and how that rate is affected by the presence of an inhibitor. The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.
A crucial aspect of assay design is the careful selection of buffer conditions and substrate concentrations. Buffers are not merely inert solutions; they maintain the pH at an optimal range for enzyme activity and stability.[6] Deviations from the optimal pH can lead to changes in the enzyme's structure and, consequently, its activity.[7] The substrate concentration is also a critical parameter. For competitive inhibitors, running the assay at or below the Michaelis constant (Km) of the substrate enhances the ability to detect their inhibitory effects.[8]
Part 1: Comparative Evaluation of COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[9] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[5]
Experimental Workflow for COX-2 Inhibition Assay
The following diagram outlines the typical workflow for an in vitro COX-2 inhibition assay.
Caption: A generalized workflow for determining the IC50 values of COX-2 inhibitors.
Detailed Protocol for a Colorimetric COX-2 Inhibition Assay
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0. The slightly alkaline pH is optimal for COX-2 activity.
- COX-2 Enzyme: Reconstitute human recombinant COX-2 in the assay buffer to a working concentration (e.g., 10 units/mL). Keep on ice during use.
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute in assay buffer to the desired final concentration (typically around the Km value).
- Colorimetric Probe (e.g., TMPD): Prepare a stock solution in DMSO.
- Inhibitors: Prepare stock solutions of pyrazole-based inhibitors, a non-pyrazole comparator (e.g., Nimesulide), and the standard (Celecoxib) in DMSO. Serially dilute to create a range of concentrations.
2. Assay Procedure (96-well plate format):
- To each well, add 170 µL of assay buffer.
- Add 10 µL of the inhibitor solution (or DMSO for the control).
- Add 10 µL of the COX-2 enzyme solution.
- Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 10 µL of arachidonic acid.
- Immediately add 10 µL of the colorimetric probe.
- Incubate the plate at 37°C for 5 minutes.
- Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))
- Plot the % inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Performance of COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyrazole-based compounds against COX-1 and COX-2, compared to the non-pyrazole inhibitor Nimesulide and the standard drug Celecoxib.
| Inhibitor | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib (Standard) | Pyrazole | 24.3[3] | 0.06[3] | 405 |
| SC-558 | Pyrazole | >100 | 0.051 | >1960 |
| Compound PYZ14 | Pyrazole | >100 | 0.035 | >2857 |
| Nimesulide | Sulfonanilide | 6.3 | 0.49 | 12.9 |
| DuP-697 | Diaryl Thiophene | >100 | 0.015 | >6667 |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates the high potency and selectivity of pyrazole-based inhibitors for COX-2. While Nimesulide, a non-pyrazole inhibitor, shows some selectivity for COX-2, it is significantly less selective than Celecoxib and other pyrazole analogs.[7][10] The selectivity index is a critical parameter, as a higher value indicates a greater therapeutic window with a reduced risk of COX-1 related side effects.
Part 2: Comparative Evaluation of Xanthine Oxidase Inhibitors
Xanthine Oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[4] Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, XO inhibitors are a mainstay in the treatment of these conditions.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
The workflow for evaluating XO inhibitors is similar to that of COX-2 inhibitors, with the primary difference being the enzyme, substrate, and detection method.
Caption: A generalized workflow for determining the IC50 values of Xanthine Oxidase inhibitors.
Detailed Protocol for a Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol leverages the change in absorbance as uric acid is produced.
1. Reagent Preparation:
- Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5. This buffer system mimics physiological conditions and is optimal for XO activity.
- Xanthine Oxidase Enzyme: Dilute bovine milk xanthine oxidase in the assay buffer to a final concentration that gives a linear rate of reaction for at least 10 minutes.
- Xanthine (Substrate): Prepare a stock solution in 0.1 M NaOH and dilute in the assay buffer to a final concentration of 100 µM.
- Inhibitors: Prepare stock solutions of pyrazole-based inhibitors, a non-pyrazole comparator (e.g., Febuxostat), and the standard (Allopurinol) in DMSO. Perform serial dilutions.
2. Assay Procedure (UV-transparent 96-well plate format):
- Add 50 µL of assay buffer to each well.
- Add 25 µL of the inhibitor solution (or DMSO for the control).
- Add 50 µL of the xanthine solution.
- Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 25 µL of the xanthine oxidase enzyme solution.
- Immediately measure the increase in absorbance at 295 nm every minute for 10 minutes using a microplate reader.
3. Data Analysis:
- Determine the rate of uric acid formation (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - V_inhibitor / V_control)
- Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Comparative Performance of Xanthine Oxidase Inhibitors
The following table compares the in vitro inhibitory activity of a pyrazole-based compound with the non-purine, non-pyrazole inhibitor Febuxostat and the standard drug Allopurinol.
| Inhibitor | Chemical Class | Xanthine Oxidase IC50 (µM) |
| Allopurinol (Standard) | Pyrazolopyrimidine | 2.3 - 7.23[11] |
| Febuxostat | Thiazolecarboxamide | 0.0018[12] |
| Pyrazole-based Oxadiazole | Pyrazole | 72.4[11] |
| N-(1,3-diaryl-3-oxopropyl)amides | Pyrazole | 2.45[11] |
The data highlights that while Allopurinol is an effective XO inhibitor, the non-pyrazole compound Febuxostat demonstrates significantly higher potency.[12] The pyrazole scaffold has been successfully utilized to develop potent XO inhibitors, with some compounds showing IC50 values in the low micromolar range.[11] This underscores the versatility of the pyrazole core in targeting different enzyme classes.
Conclusion
The in vitro evaluation of enzyme inhibitors is a critical step in the drug discovery process. This guide has provided a framework for the robust and comparative assessment of pyrazole-based inhibitors against COX-2 and Xanthine Oxidase. The detailed protocols and comparative data demonstrate the power of the pyrazole scaffold in generating potent and selective enzyme inhibitors. For researchers in the field, a thorough understanding of the principles of enzyme kinetics and assay design is paramount to generating high-quality, reproducible data that can confidently guide structure-activity relationship studies and lead to the development of novel therapeutics.
References
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Al-Hourani, B. J. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 49(5), 308–325. [Link]
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Grover, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17755–17787. [Link]
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Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]
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National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
- Hille, R., & Nishino, T. (1995). Flavoprotein structure and mechanism. 4. Xanthine oxidase and xanthine dehydrogenase. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(11), 995–1003.
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Shaaban, M. M., et al. (2021). Graphical representation of IC50 (COX-1 and COX-2) values for the screened compounds in comparison with celecoxib. ResearchGate. [Link]
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Medicosis Perfectionalis. (2020). Gout Treatment - Xanthine Oxidase Inhibitors - Allopurinol and Febuxostat - Pharmacology. YouTube. [Link]
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Riandeau, D., et al. (2000). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
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Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]
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Bennett, A. (1997). In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 46 Suppl 1, S11–S16. [Link]
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¹⁹F-COX2 probe IC50 value determination using a colorimetric assay... ResearchGate. [Link]
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The in vivo assessment of nimesulide cyclooxygenase-2 selectivity. ResearchGate. [Link]
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Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological reviews, 58(1), 87–114. [Link]
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El-Malah, A. A., et al. (2022). in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat. RSC Advances, 12(5), 2821–2834. [Link]
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Kinetic parameters of allopurinol against xanthine oxidase in enzyme... ResearchGate. [Link]
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Nomura, J., et al. (2013). Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK. PloS one, 8(9), e75527. [Link]
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Toutain, P. L., et al. (2001). Pharmacokinetic Profile and in Vitro Selective cyclooxygenase-2 Inhibition by Nimesulide in the Dog. Journal of veterinary pharmacology and therapeutics, 24(1), 35–43. [Link]
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Singh, S., et al. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC medicinal chemistry, 13(10), 1176–1209. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Mondal, S., et al. (2014). Article. [Link]
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DuP-697 is one of the lead compounds that inspired the development of selective COX-2 inhibitors. ResearchGate. [Link]
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Riandeau, D., et al. (2000). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]
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Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]
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De-Luca, A., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants (Basel, Switzerland), 12(4), 825. [Link]
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National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
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Patsnap Synapse. (2023). A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism. [Link]
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New Nimesulide Derivatives with Amide/Sulfonamide Moieties: Selective COX-2 Inhibition and Antitumor Effects. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Strategies for Functionalized Pyrazoles
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of biological interactions. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib (Celebrex®) and the erectile dysfunction treatment sildenafil (Viagra®).[1][2] The broad spectrum of biological activities associated with pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antidiabetic applications—continues to drive significant research into novel and efficient synthetic methodologies.[2][3]
This guide provides a comparative analysis of the most prominent synthetic routes to functionalized pyrazoles. We will delve into the mechanistic underpinnings, practical advantages and limitations, and specific experimental protocols for both classical and contemporary methods. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their target molecules.
The Cornerstone of Pyrazole Synthesis: The Knorr Reaction and its Variants
The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation first reported by Ludwig Knorr in 1883.[3][4] This method's longevity is a testament to its reliability and the ready availability of starting materials.[5]
Mechanism and Causality
The Knorr pyrazole synthesis is typically catalyzed by acid and proceeds through a well-defined mechanism.[4][6] The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group, which, after another dehydration step, yields the aromatic pyrazole ring.[6]
dot graph Knorr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Knorr Pyrazole Synthesis Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Start [label="1,3-Dicarbonyl +\nHydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclic_Int [label="Cyclic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole [label="Pyrazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone [label="Condensation\n(-H2O)", color="#4285F4"]; Hydrazone -> Cyclic_Int [label="Intramolecular\nCyclization", color="#EA4335"]; Cyclic_Int -> Pyrazole [label="Dehydration\n(-H2O)", color="#FBBC05"]; } /dot Caption: Generalized mechanism of the Knorr pyrazole synthesis.
The Challenge of Regioselectivity
A significant challenge in the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3] In such cases, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6][7] The final product ratio is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in certain cases by modulating the reactivity of the carbonyl groups.[7]
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[8]
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial acetic acid (catalyst)
-
1-Propanol (solvent)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (6 mmol).[8]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]
-
Heat the reaction mixture with stirring on a hot plate at approximately 100°C for 1 hour.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain the pyrazolone product.
Modern Strategies: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool in modern organic synthesis.[9] These reactions are highly valued for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity.[9][10]
Advantages and Mechanistic Insight
MCRs offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower solvent consumption, and simplified purification procedures.[9] A common MCR approach to pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. The reaction often proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization/dehydration sequence.[11]
dot graph MCR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Multicomponent Reaction Workflow for Pyrazoles", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Reactants [label="Aldehyde +\n1,3-Dicarbonyl +\nHydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel Condensation", fillcolor="#F1F3F4", fontcolor="#202124"]; Michael [label="Michael Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization & Dehydration", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Polysubstituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Knoevenagel [label="Step 1", color="#4285F4"]; Knoevenagel -> Michael [label="Step 2", color="#EA4335"]; Michael -> Cyclization [label="Step 3", color="#FBBC05"]; Cyclization -> Product [label="Final Product", color="#34A853"]; } /dot Caption: A typical workflow for a three-component pyrazole synthesis.
Experimental Protocol: Three-Component Synthesis of Polysubstituted Pyrazoles
This protocol is a representative example of a one-pot, three-component synthesis.[11]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Tosylhydrazine
-
Base (e.g., cesium carbonate)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in ethanol, add tosylhydrazine (1.1 mmol) and a catalytic amount of base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The residue is then purified, often by column chromatography, to yield the highly substituted pyrazole product.
The Forefront of Pyrazole Synthesis: Transition-Metal Catalysis
Transition-metal-catalyzed reactions represent a significant advancement in the synthesis of functionalized pyrazoles, offering novel pathways and access to structures that are difficult to obtain through classical methods.[12][13] These methods often provide high levels of regioselectivity and functional group tolerance.[12]
C-H Functionalization: A Paradigm Shift
A particularly powerful strategy is the direct C-H functionalization of pre-existing pyrazole rings.[12][13] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving overall efficiency.[13] Palladium, rhodium, and copper are common catalysts for these transformations, enabling the introduction of aryl, alkyl, and other functional groups at specific positions on the pyrazole core.[11][12]
Cycloaddition Reactions
Transition-metal-catalyzed [3+2] cycloaddition reactions, for instance between diazo compounds and alkynes, provide another elegant route to pyrazoles.[11] These reactions are often highly regioselective and can be performed under mild conditions.
dot graph Catalytic_Cycle { graph [rankdir="TB", splines=ortho, nodesep=0.7, label="Generalized Catalytic Cycle for C-H Arylation", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Catalyst [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", fillcolor="#F1F3F4", fontcolor="#202124"]; CH_Act [label="C-H Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Catalyst -> OxAdd [label="Ar-X", color="#4285F4"]; OxAdd -> CH_Act [label="Pyrazole-H", color="#EA4335"]; CH_Act -> RedElim [color="#34A853"]; RedElim -> Catalyst [label="Ar-Pyrazole", color="#5F6368"]; } /dot Caption: A simplified catalytic cycle for the C-H arylation of pyrazoles.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Arylpyrazoles
This protocol is a general representation of a Pd-catalyzed direct arylation reaction.
Materials:
-
N-Arylpyrazole
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the N-arylpyrazole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for several hours until the starting material is consumed (monitored by GC-MS or TLC).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered to remove inorganic salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford the C-H arylated pyrazole.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision that depends on several factors, including the desired substitution pattern, substrate availability, required scale, and economic considerations. The following table provides a comparative summary of the discussed methods.
| Metric | Knorr Synthesis | Multicomponent Reactions (MCRs) | Transition-Metal Catalysis |
| Generality & Scope | Broad, but can be limited by substrate stability. | High, allows for rapid library synthesis. | Very broad, excellent functional group tolerance.[12] |
| Regioselectivity | Often poor with unsymmetrical substrates.[5] | Can be an issue, but often controllable. | Generally high, directed by catalyst/ligand.[12] |
| Operational Simplicity | High, often one-pot. | Very high, one-pot by definition.[9] | Moderate, requires inert atmosphere and specialized reagents. |
| Atom Economy | Moderate, loses two molecules of water. | High, incorporates most atoms from reactants.[9] | Varies, can be high in C-H activation. |
| Reaction Conditions | Can require heating and acidic/basic conditions.[4] | Often mild, can proceed at room temperature.[14] | Varies from mild to high temperatures. |
| Cost & Scalability | Generally low cost and highly scalable. | Economical and scalable. | Catalyst and ligand costs can be high, may pose scalability challenges. |
Conclusion: Selecting the Optimal Path Forward
The synthesis of functionalized pyrazoles is a mature field with a rich arsenal of synthetic methodologies.
-
The Knorr synthesis remains the workhorse for many applications due to its simplicity and cost-effectiveness, particularly when regioselectivity is not a concern or can be easily controlled.[5]
-
Multicomponent reactions offer an elegant and efficient solution for the rapid generation of diverse and complex pyrazole libraries, making them highly attractive in the early stages of drug discovery.[9]
-
Transition-metal-catalyzed methods , especially direct C-H functionalization, represent the state-of-the-art, providing unparalleled precision and access to novel chemical space, which is crucial for late-stage functionalization and the synthesis of complex target molecules.[12][13]
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower the synthetic chemist to make informed decisions and design the most effective route to their desired functionalized pyrazole.
References
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Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Majid, A. M., Barakat, A., & Mabkhot, Y. N. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 516-569. [Link]
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Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1158. [Link]
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Faria, J. V. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". International Journal of Molecular Sciences, 24(15), 12423. [Link]
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Rico-Gómez, R., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(17), 7534–7542. [Link]
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National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
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MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in Green Chemistry
This guide provides an in-depth comparison of the performance of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in green chemistry protocols, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and performance in a key multicomponent reaction, benchmarked against common alternatives.
The Imperative of Green Chemistry in Modern Synthesis
In the pursuit of novel chemical entities, the principles of green chemistry have become paramount. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key tenets include the use of renewable feedstocks, catalysis over stoichiometric reagents, and the design of energy-efficient processes, often employing alternative energy sources like microwave irradiation or sonication. The selection of reagents that are both highly effective and environmentally benign is a critical aspect of this endeavor.
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] Among these, pyrazole derivatives are of significant interest due to their broad spectrum of biological activities.[2][3] The focus of this guide, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, is a versatile building block for the synthesis of more complex pyrazole-containing molecules. Its performance in green synthetic protocols is therefore of considerable interest.
Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A Tale of Two Methodologies
The traditional and most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][4][5] This reaction typically involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate the pyrazole ring.[1] While effective, this method presents several drawbacks from a green chemistry perspective, including the use of a hazardous reagent (POCl₃) and often requiring stoichiometric amounts of reagents.
Conventional Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrazoles.[4] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This electrophilic species then attacks the pyrazole ring, leading to the formation of the aldehyde after hydrolysis.
Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde Derivative [1]
-
Phosphorus oxychloride (3.0 mmol) is added dropwise to an ice-cold, stirred solution of the corresponding hydrazone (1.0 mmol) in dry DMF (4 mL).
-
The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4 hours.
-
Upon completion, the mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution.
-
The product is typically left to precipitate overnight and then purified by column chromatography.
Greener Alternatives to the Vilsmeier-Haack Reaction
Recognizing the environmental concerns associated with the traditional Vilsmeier-Haack reaction, researchers have explored greener alternatives. One promising approach involves performing the reaction under solvent-free conditions using microwave irradiation with the POCl₃-DMF reagent adsorbed onto silica gel.[6] This method often leads to shorter reaction times and avoids the use of bulk solvents. Another alternative is the use of bis(trichloromethyl)carbonate (triphosgene) in place of POCl₃, which can offer a safer reagent profile.[6] Additionally, the use of triethyl orthoformate has been explored as a formylating agent under milder conditions, sometimes even in aqueous media, presenting a significantly greener alternative.[7][8]
Physicochemical Properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Understanding the physicochemical properties of a reagent is crucial for predicting its reactivity and behavior in a given reaction system.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [9] |
| Molecular Weight | 140.14 g/mol | [9] |
| Predicted XlogP | -1.1 | [9] |
| Appearance | White to off-white solid | Inferred |
The predicted XlogP value of -1.1 suggests that 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a relatively polar molecule with good solubility in polar solvents, including water. This is an advantageous property for green chemistry protocols that utilize aqueous media. The presence of the hydroxyl group also provides a handle for further functionalization or can influence the molecule's reactivity and solubility.
Performance in a Green Multicomponent Reaction: Synthesis of Dihydropyrano[2,3-c]pyrazoles
Multicomponent reactions (MCRs) are a cornerstone of green chemistry as they allow for the synthesis of complex molecules in a single step, thereby reducing waste and improving atom economy. The one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles is an excellent example of an MCR where an aldehyde is a key reactant. This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.
To evaluate the performance of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, we will compare its expected reactivity with that of a common alternative, benzaldehyde, for which extensive experimental data in green protocols is available.
Comparative Aldehydes: Benzaldehyde and its Derivatives
The synthesis of dihydropyrano[2,3-c]pyrazoles has been extensively studied using a variety of substituted benzaldehydes under various green conditions. The electronic nature of the substituent on the benzaldehyde ring significantly influences the reaction rate and yield. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to faster reactions, while electron-donating groups have the opposite effect.[10]
Table 1: Performance of Substituted Benzaldehydes in the Green Synthesis of Dihydropyrano[2,3-c]pyrazoles
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | L-proline | None (grinding) | 10 min | 88 | [3] |
| 4-Fluorobenzaldehyde | L-proline | None (grinding) | 8 min | 93 | [3] |
| 4-Methoxybenzaldehyde | L-proline | None (grinding) | 15 min | 81 | [3] |
| 4-Nitrobenzaldehyde | L-proline | None (grinding) | 5 min | 92 | [3] |
| Benzaldehyde | ZnO nanoparticles | Water | 10-20 min | 90 | |
| 4-Chlorobenzaldehyde | ZnO nanoparticles | Water | 10-20 min | 92 | |
| 4-Methylbenzaldehyde | ZnO nanoparticles | Water | 10-20 min | 88 |
Predicted Performance of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
However, the presence of the two nitrogen atoms in the pyrazole ring also imparts a degree of electron-withdrawing inductive effect. The overall electronic effect will be a balance of these opposing forces. Furthermore, the hydroxyethyl group is a polar, non-aromatic substituent and is not expected to have a significant electronic influence on the pyrazole ring itself. Its main contribution would be to enhance the solubility of the aldehyde in polar green solvents like water and ethanol.
Therefore, it is reasonable to predict that 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde will be a viable substrate for the green synthesis of the corresponding dihydropyrano[2,3-c]pyrazole derivative, likely affording good to excellent yields, although potentially requiring slightly longer reaction times or slightly more forcing conditions compared to benzaldehydes bearing strong electron-withdrawing groups.
Experimental Protocol: Green Synthesis of Dihydropyrano[2,3-c]pyrazoles using ZnO Nanoparticles
-
A mixture of the aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), hydrazine hydrate (1 mmol, 0.050 g), ethyl acetoacetate (1 mmol, 0.13 g), and ZnO nanoparticles (25 mg) is stirred in water (5 mL) at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with water and recrystallized from hot ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.
Visualizing the Process: Workflow and Reaction Mechanism
To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict the synthesis workflow and the proposed reaction mechanism.
Caption: Workflow for the synthesis of the target aldehyde and its application in a green multicomponent reaction.
Caption: Proposed mechanism for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde stands as a valuable and versatile building block in the synthesis of complex heterocyclic molecules. While its synthesis has traditionally relied on the Vilsmeier-Haack reaction, greener alternatives are emerging that align better with the principles of sustainable chemistry.
In the context of green multicomponent reactions, such as the synthesis of dihydropyrano[2,3-c]pyrazoles, this pyrazole aldehyde is predicted to be a competent substrate. Although its inherent electronic properties may lead to slightly slower reaction rates compared to electron-deficient benzaldehydes, its enhanced solubility in polar, green solvents is a significant advantage. The data presented for analogous benzaldehydes provides a strong foundation for optimizing reaction conditions for this promising heterocyclic aldehyde.
For researchers and drug development professionals, the adoption of such greener synthetic routes and the utilization of versatile building blocks like 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde are crucial steps towards a more sustainable and efficient future in chemical synthesis.
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Safety Operating Guide
Navigating the Disposal of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry.
While a specific Safety Data Sheet (SDS) for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is not yet widely available, by examining the known hazards of its structural relatives—pyrazole derivatives and aldehydes—we can establish a robust and cautious disposal protocol. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and scientific understanding of the compound's likely characteristics.
Inferred Hazard Profile and Immediate Safety Considerations
Based on analogous compounds, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde should be handled as a hazardous substance. The pyrazole moiety and the aldehyde functional group contribute to its potential reactivity and toxicity.
Anticipated Hazards:
-
Acute Toxicity (Oral): Similar pyrazole-aldehydes are harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these inferred hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
| Hazard Classification (Inferred) | GHS Pictogram | Signal Word | Precautionary Approach |
| Acute Toxicity, Oral (Category 4) | Warning | Do not ingest. Wash hands thoroughly after handling. | |
| Skin Irritation (Category 2) | Warning | Wear protective gloves and clothing. Avoid contact with skin. | |
| Eye Irritation (Category 2A) | Warning | Wear safety glasses or goggles. Avoid contact with eyes. | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | Work in a well-ventilated area or fume hood. Avoid inhaling dust or vapors. |
This table is an inferred hazard summary based on structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for final determination.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.[3]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid outside of a fume hood or if there is a risk of aerosolization, a respirator may be necessary. Consult your institution's EHS for specific guidance.
Waste Segregation and Containerization
Proper segregation is key to safe and compliant chemical waste disposal.
-
Solid Waste:
-
Place solid 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde directly into a designated, leak-proof, and clearly labeled hazardous waste container.
-
This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).
-
Also, dispose of any contaminated items, such as weighing paper, pipette tips, and gloves, in this solid waste container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE bottle) with a secure screw cap.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes can lead to dangerous reactions.[1]
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Labeling - Clarity for Safety
Accurate and clear labeling is a regulatory requirement and crucial for the safety of everyone handling the waste.[4]
Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
Storage of Waste - Awaiting Pickup
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment (such as a plastic tub) to contain any potential leaks.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Provide them with all the information from your waste label. They are the experts in ensuring the waste is transported and disposed of in compliance with all federal, state, and local regulations.[5]
Emergency Procedures
Accidents can happen, and being prepared is critical.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained and equipped to handle it, you can proceed with cleanup.
-
Don the appropriate PPE.
-
Cover the spill with an inert absorbent material (such as vermiculite or sand).
-
Carefully sweep the absorbed material into your solid hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.[6]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
Caption: Disposal workflow for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is not merely a procedural task; it is a reflection of our commitment as scientists to the safety of our colleagues, our communities, and the environment. By adhering to these guidelines, which synthesize best practices from regulatory standards and the known properties of related chemical classes, we can ensure that our innovative research does not come at the cost of environmental integrity. Always remember that your institution's Environmental Health and Safety department is your most valuable resource; when in doubt, consult with them.
References
-
U.S. National Library of Medicine. "1H-pyrazole-4-carbaldehyde". PubChem. Available at: [Link]
-
U.S. National Library of Medicine. "1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde". PubChem. Available at: [Link]
-
Dartmouth College. "Hazardous Waste Disposal Guide". Dartmouth Policy Portal. Available at: [Link]
-
The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures". Available at: [Link]
-
Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Available at: [Link]
-
Washington State Department of Ecology. "Focus on: Treatment by Aldehyde Deactivation". Available at: [Link]
-
American Society of Health-System Pharmacists. "ASHP Guidelines on Handling Hazardous Drugs". Available at: [Link]
Sources
- 1. chementors.com [chementors.com]
- 2. What Are the GHS Signal Words? | BradyID.com [bradyid.com]
- 3. canadasafetytraining.com [canadasafetytraining.com]
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- 5. hazwoper-osha.com [hazwoper-osha.com]
- 6. Chemical Spill Response [augusta.edu]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
